8-Bromo-1,6-naphthyridin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOLSUHXUOKZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639956 | |
| Record name | 8-Bromo-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-41-6 | |
| Record name | 8-Bromo-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-1,6-naphthyridin-2(1H)-one
CAS Number: 902837-41-6
This technical guide provides a comprehensive overview of 8-Bromo-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as a scaffold for anticancer agents.
Chemical Properties and Data
This compound is a brominated derivative of the 1,6-naphthyridin-2(1H)-one core structure. The presence and position of the bromine atom offer a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 902837-41-6 | [1] |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically >97% (as commercially available) |
Synthesis and Experimental Protocols
One common strategy involves the condensation of a substituted 4-aminopyridine derivative with a suitable three-carbon component to form the second ring.[2][3] For instance, the cyclization of a substituted pyridone with reagents like tert-butoxybis(dimethylamino)methane has been reported to yield the 1,6-naphthyridin-2(1H)-one core.[3]
Below is a representative, adapted experimental protocol for the synthesis of a substituted 1,6-naphthyridin-2(1H)-one, which illustrates the key chemical transformations.
Adapted Experimental Protocol: Synthesis of a Substituted 1,6-Naphthyridin-2(1H)-one
This protocol is adapted from methodologies described for the synthesis of various 1,6-naphthyridin-2(1H)-one derivatives and serves as a general guideline.
Step 1: Formation of the Pyridone Precursor
A suitably substituted pyridine derivative is either commercially sourced or synthesized. For the synthesis of the target compound, a pyridine ring bearing a bromine atom at the desired position would be the starting material.
Step 2: Cyclization to Form the 1,6-Naphthyridin-2(1H)-one Core
-
To a solution of the substituted 2-pyridone (1 equivalent) in an appropriate solvent (e.g., N,N-dimethylformamide), is added a condensing agent such as tert-butoxybis(dimethylamino)methane (1.2 equivalents).
-
The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 1,6-naphthyridin-2(1H)-one derivative.
Workflow for a Generic 1,6-Naphthyridin-2(1H)-one Synthesis
Caption: A generalized workflow for the synthesis of 1,6-naphthyridin-2(1H)-one derivatives.
Biological Activity and Therapeutic Potential
The 1,6-naphthyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the development of drugs targeting a variety of biological receptors.[2] Derivatives of this core have been investigated for several therapeutic applications, most notably as anticancer agents.[4]
While specific biological data for this compound is limited in the public domain, research on analogous compounds provides valuable insights into its potential activities.
Anticancer Activity
Several studies have focused on the development of 1,6-naphthyridin-2(1H)-one derivatives as inhibitors of key proteins involved in cancer progression.
-
FGFR4 Inhibition: A novel series of 1,6-naphthyridin-2(1H)-one derivatives has been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal and hepatocellular carcinomas.[4][5][6] The representative compound, 19g, from one study demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines.[6]
-
Hsp90 Inhibition: The 1,6-naphthyridin-2(1H)-one scaffold has been utilized to design analogs of Novobiocin, an antibiotic that inhibits the C-terminal domain of Heat Shock Protein 90 (Hsp90).[4] Hsp90 is an ATP-dependent chaperone protein that is often overexpressed in cancer cells and is crucial for the stability and function of numerous oncoproteins.[4] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor growth and survival.[4]
Quantitative Biological Data for Representative 1,6-Naphthyridin-2(1H)-one Derivatives
The following table summarizes the biological activity of selected 1,6-naphthyridin-2(1H)-one derivatives from the literature. It is important to note that this data is for structurally related compounds and not for this compound itself.
| Compound ID | Target | Assay | IC₅₀ / EC₅₀ | Cell Line | Reference |
| 19g | FGFR4 | Kinase Inhibition | Potent (specific value not provided) | Colorectal Cancer Cell Lines | [6] |
| A10 | FGFR4 | Kinase Inhibition | 5.4 nM | - | [7] |
| A34 | FGFR4 | Kinase Inhibition | Potent (specific value not provided) | Hep-3B, Huh-7 (Hepatocellular Carcinoma) | [7] |
| A34 | Cell Proliferation | Cytotoxicity | 10.2 nM (Hep-3B), 14.1 nM (Huh-7) | Hep-3B, Huh-7 | [7] |
Signaling Pathways
Based on the identified targets for 1,6-naphthyridin-2(1H)-one derivatives, two key signaling pathways are of particular relevance: the FGFR4 signaling pathway and the Hsp90-mediated protein folding pathway.
FGFR4 Signaling Pathway
Activation of FGFR4 by its ligands, such as FGF19, leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In cancer, aberrant FGFR4 signaling can drive tumor growth. Inhibitors based on the 1,6-naphthyridin-2(1H)-one scaffold can block the kinase activity of FGFR4, thereby inhibiting these downstream oncogenic signals.[6][7]
References
- 1. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Molecular Structure of 8-Bromo-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-1,6-naphthyridin-2(1H)-one is a heterocyclic organic compound belonging to the naphthyridinone family. The naphthyridine core, a bicyclic system containing two nitrogen atoms, is a recognized privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a bromine atom and a keto group to the 1,6-naphthyridine framework can significantly influence its physicochemical properties and biological activity, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular structure, properties, and available data on this compound and its broader chemical class.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below. These identifiers are crucial for accurately sourcing and referencing the compound in research and development activities.
| Property | Value | Citation |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| CAS Number | 902837-41-6 | [1] |
| Synonyms | 8-Bromo-2-hydroxy-1,6-naphthyridine | [2] |
| SMILES String | O=C1C=CC2=C(N1)C=NC=C2Br | |
| InChI Key | InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) |
Synthesis and Characterization
A review of synthetic methodologies for 1,6-naphthyridin-2(1H)-ones highlights two primary approaches: synthesis from a preformed pyridine ring or from a preformed pyridone ring.[3] These strategies offer various routes to introduce substituents at different positions on the naphthyridine core.
General Synthetic Workflow (Hypothetical)
The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a substituted 1,6-naphthyridin-2(1H)-one, which could be adapted for the synthesis of the 8-bromo derivative. This workflow is based on common organic chemistry principles for the formation of heterocyclic ring systems.
References
8-Bromo-1,6-naphthyridin-2(1H)-one literature review
An In-depth Technical Guide to 8-Bromo-1,6-naphthyridin-2(1H)-one and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of this compound, a heterocyclic compound belonging to the naphthyridine family. Due to the limited availability of data for this specific molecule, this review extends to the broader 1,6-naphthyridin-2(1H)-one scaffold, offering insights into its synthesis, biological activities, and therapeutic potential, particularly as kinase and PARP inhibitors.
Physicochemical Properties
This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 902837-41-6 | [2][3] |
| Molecular Formula | C₈H₅BrN₂O | [1][2][3] |
| Molecular Weight | 225.04 g/mol | [1][2][3] |
| Synonyms | 8-Bromo-2-hydroxy-1,6-naphthyridine; 6-Bromo-1,6-naphthyridin-2-ol | [2] |
| Purity (commercial) | Typically ≥97% | [2] |
| Storage Conditions | Room temperature | [2] |
Synthesis of the 1,6-Naphthyridin-2(1H)-one Scaffold
The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through several strategic approaches. The two most common methods involve the construction of the bicyclic system from either a pre-formed pyridine or a pre-formed pyridone ring.[4][5]
A general workflow for the synthesis starting from a pre-formed pyridone is illustrated below. This approach often involves the condensation of a pyridone derivative with a suitable reagent to form the second ring.
Caption: General synthesis from a pre-formed pyridone.
Experimental Protocol: A Modular Approach to Functionalized 1,6-Naphthyridones
Step 1: Formation of the Enamine Intermediate
-
Reactants: Methyl 5-bromo-2-methylnicotinate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure: The reaction of methyl 5-bromo-2-methylnicotinate with DMF-DMA leads to the formation of a versatile enamine intermediate as a crystalline solid.[6]
Step 2: Cyclization to form the Naphthyridone Core
-
Reactants: The enamine intermediate and an aliphatic amine.
-
Procedure: The enamine intermediate is treated with a range of aliphatic amines (e.g., ammonia, methylamine, isopropylamine, benzylamine) in a suitable solvent like isopropanol.[6]
-
Conditions: The reaction mixture is heated to 80°C for 16-64 hours.[6]
-
Yields: This method has reported yields ranging from 73% to 96%, depending on the amine used.[6]
This modular approach avoids the use of hazardous reagents like 1,3,5-triazine (which can generate HCN) and undesirable alkyl halides, making it a safer and more scalable process for producing functionalized 1,6-naphthyridones.[6]
Biological Activity and Therapeutic Potential
The naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The 1,6-naphthyridin-2(1H)-one core, in particular, has been extensively explored, with over 17,000 compounds reported in the literature, primarily in patents.[4][5]
The substitution pattern on the naphthyridinone ring significantly influences its biological activity. For instance, compounds with a single bond between the C3 and C4 positions have been predominantly investigated for cardiovascular diseases, whereas those with a C3-C4 double bond are more commonly associated with antitumor applications.[4]
Potential as Kinase Inhibitors
Functionalized 1,6-naphthyridines are valuable intermediates in the synthesis of various biologically active compounds, most notably kinase inhibitors.[6] A notable example is the discovery of a potent and selective mTOR inhibitor, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][9]naphthyridin-2(1H)-one (Torin2), which has an EC50 of 250 pM for inhibiting mTOR in cells.[10]
Emerging Role as PARP Inhibitors in Cancer Therapy
A significant area of interest for the 1,6-naphthyridin-2(1H)-one scaffold is its potential application as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.
Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into DSBs. The inability of the cancer cells to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.
The mechanism of action for PARP inhibitors is illustrated in the following diagram.
Caption: PARP inhibition in BRCA-deficient cells.
While no specific quantitative data for the PARP inhibitory activity of this compound has been found, the broader class of naphthyridinones continues to be a focal point in the development of novel PARP inhibitors for cancer treatment.
Conclusion
This compound is a member of the versatile 1,6-naphthyridin-2(1H)-one family of heterocyclic compounds. While specific research on this particular molecule is limited, the broader scaffold is of significant interest in medicinal chemistry. Modern synthetic methodologies are enabling the safe and scalable production of diverse derivatives. The established and potential biological activities, especially as kinase and PARP inhibitors, underscore the importance of the 1,6-naphthyridin-2(1H)-one core in the development of new therapeutic agents. Further investigation into specifically substituted analogs, such as the 8-bromo variant, is warranted to fully elucidate their therapeutic potential.
References
- 1. Buy this compound (EVT-1631716) | 902837-41-6 [evitachem.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. scbt.com [scbt.com]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Buy 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one [smolecule.com]
- 10. dspace.mit.edu [dspace.mit.edu]
The 1,6-Naphthyridinone Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on its Biological Activity, Mechanisms of Action, and Therapeutic Potential
The 1,6-naphthyridinone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with the 1,6-naphthyridinone core, with a primary focus on its anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative structure-activity relationship (SAR) data. Furthermore, key signaling pathways modulated by 1,6-naphthyridinone derivatives are visually elucidated through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Overview of Biological Activities
The unique structural features of the 1,6-naphthyridinone core allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1] While anticancer and antimicrobial activities are the most extensively studied, derivatives have also shown potential as anti-inflammatory, anti-human immunodeficiency virus (HIV), analgesic, and antioxidant agents.[1] The biological activity is significantly influenced by the substitution pattern on the naphthyridinone ring system.[2]
Anticancer Activity
The 1,6-naphthyridinone scaffold is a cornerstone in the development of novel anticancer agents, with derivatives targeting several key oncogenic signaling pathways.[1]
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Aberrant FGFR4 signaling is a known driver in the progression of various cancers, including hepatocellular carcinoma and colorectal cancer.[3] Several 1,6-naphthyridinone-based derivatives have been developed as potent and selective inhibitors of FGFR4.[3][4] These inhibitors typically function by disrupting the phosphorylation of FGFR4 and its downstream signaling proteins.[3]
| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |
| 19g | HCT116 | - | [3] |
| A34 | Hep-3B | - | [4] |
| 6A | - | 190 | [5] |
| 6O | - | 75.3 | [5] |
Note: Specific IC50 values for some compounds were not available in the provided search results but their potent activity was highlighted.
MET Kinase Inhibition
The MET signaling pathway, when dysregulated, plays a crucial role in tumor growth, invasion, and metastasis.[6] 1,6-Naphthyridinone derivatives have been designed as potent MET kinase inhibitors, demonstrating significant antitumor efficacy.[7]
| Compound ID | Target | IC50 (nM) | Reference |
| 4r | c-Met | - | [7] |
| 2t | c-Met | 2600 | [8] |
| Cabozantinib analog (4) | c-Met | 4.9 | [9] |
Note: Specific IC50 values for some compounds were not available in the provided search results but their potent activity was highlighted.
Heat Shock Protein 90 (Hsp90) Inhibition
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncogenic proteins.[10] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the suppression of tumor growth.[11] A new series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been identified as potential Hsp90 inhibitors.[11]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 | 30-50 | [12] |
| Compound 2 | MCF-7 | 30-50 | [12] |
| Compound 3 | MCF-7 | 30-50 | [12] |
| 17-AAG | ARPE-19 | 0.02 | [13] |
| NVP-AUY922 | H1650 | 0.001472 | [14] |
| STA-9090 | H2228 | 0.004131 | [14] |
General Anticancer Activity
Beyond specific kinase inhibition, various 1,6-naphthyridinone derivatives have demonstrated broad cytotoxic effects against a range of cancer cell lines.[15]
| Compound ID | HeLa (IC50 µM) | HL-60 (IC50 µM) | PC-3 (IC50 µM) | Reference |
| 14 | 2.6 | 1.5 | 2.7 | [15] |
| 15 | 2.3 | 0.8 | 11.4 | [15] |
| 16 | 0.7 | 0.1 | 5.1 | [15] |
Antimicrobial Activity
The 1,6-naphthyridinone core is also a promising scaffold for the development of novel antimicrobial agents.[16][17] Derivatives have shown activity against a variety of bacterial and fungal strains.[18]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Silver(I) complex with 1,5-naphthyridine | Candida spp. | 0.78–6.25 | [18] |
| Canthin-6-one | C. albicans | 3.91 | [19] |
| 10-methoxycanthin-6-one | C. albicans | 7.81 | [19] |
| Compound 2 | B. subtilis ATCC 6633 | 200 | [20] |
| Compound 3 | B. subtilis ATCC 6633 | 400 | [20] |
| 44a-b, 45a-b | S. aureus | 6000-7000 (mM) | [21] |
Signaling Pathways
FGFR4 Signaling Pathway Inhibition
1,6-Naphthyridinone-based inhibitors block the autophosphorylation of FGFR4, thereby inhibiting the activation of downstream signaling cascades such as the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[22][23]
MET Signaling Pathway Inhibition
1,6-Naphthyridinone inhibitors targeting MET block its kinase activity, preventing the activation of downstream pathways such as RAS-MAPK, PI3K-AKT, and STAT3, which are involved in cell proliferation, motility, and invasion.[24][25]
Hsp90 Chaperone Cycle Inhibition
1,6-Naphthyridinone-based Hsp90 inhibitors disrupt the chaperone's function, leading to the misfolding and subsequent degradation of a multitude of oncogenic client proteins, thereby affecting various signaling pathways simultaneously.[26][27]
Experimental Protocols
In Vitro Kinase Assay (General Protocol for FGFR4/MET)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of 1,6-naphthyridinone derivatives against protein kinases like FGFR4 and MET.
-
Reagent Preparation : Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP solution, and substrate solution (e.g., poly(Glu,Tyr) 4:1).
-
Compound Dilution : Prepare serial dilutions of the 1,6-naphthyridinone test compounds in DMSO.
-
Kinase Reaction : In a 384-well plate, add the test compound, recombinant kinase, and a mixture of substrate and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the 1,6-naphthyridinone derivatives and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, for example, to assess the phosphorylation status of signaling proteins or the degradation of Hsp90 client proteins.
-
Cell Lysis : Treat cells with the 1,6-naphthyridinone compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and then incubate with a primary antibody specific to the protein of interest (e.g., phospho-FGFR4, total-FGFR4, AKT, β-actin).
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities to determine the relative protein expression levels.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation : Prepare serial twofold dilutions of the 1,6-naphthyridinone compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism.
-
Inoculation : Add the microbial inoculum to each well of the microtiter plate.
-
Incubation : Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The 1,6-naphthyridinone core represents a highly versatile and promising scaffold in the field of drug discovery. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with well-defined mechanisms of action against key molecular targets. The extensive body of research on this scaffold, coupled with the detailed methodologies for its biological evaluation, provides a solid foundation for the future design and development of novel and effective therapeutic agents based on the 1,6-naphthyridinone framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical success.
References
- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role and research progress of the MET signalling pathway in targeted therapy for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]
- 22. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 24. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 25. MET Pathway as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Bromo-1,6-naphthyridin-2(1H)-one: A Technical Guide to its Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and anti-inflammatory properties. This technical guide focuses on the potential applications of a specific analogue, 8-Bromo-1,6-naphthyridin-2(1H)-one, as a valuable building block and potential therapeutic agent. While extensive biological data for this exact compound is limited in publicly available literature, this document extrapolates from closely related derivatives to highlight its probable utility, particularly as a kinase inhibitor. This guide provides a comprehensive overview of its synthetic strategies, potential biological targets, and detailed experimental protocols for its evaluation, aiming to facilitate further research and drug development efforts.
Introduction
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in drug discovery. The 1,6-naphthyridin-2(1H)-one core, in particular, is found in numerous biologically active molecules. The introduction of a bromine atom at the 8-position of this scaffold offers a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. This strategic functionalization can lead to the discovery of novel drug candidates with enhanced potency and selectivity.
Synthetic Strategies
The synthesis of this compound can be approached through several routes, typically involving the construction of the pyridone ring onto a pre-functionalized pyridine. A plausible synthetic pathway is outlined below.
Proposed Synthetic Pathway
A feasible approach involves the cyclization of a suitably substituted aminopyridine derivative. For instance, a reaction sequence could commence with a brominated aminopyridine precursor, followed by condensation with a three-carbon building block to form the second ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Step 1: Acylation of 4-Amino-3-bromopyridine. To a solution of 4-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as toluene, add diethyl malonate (1.2 eq). The reaction mixture is heated at reflux for 12-24 hours with continuous removal of ethanol. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the intermediate, N-(3-Bromo-4-pyridinyl)malonamic acid ethyl ester.
-
Step 2: Intramolecular Cyclization. The intermediate from Step 1 (1.0 eq) is suspended in a high-boiling point solvent like Dowtherm A. The mixture is heated to 240-250 °C for 1-2 hours. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.
Potential Biological Applications: Kinase Inhibition
Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have shown significant activity as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The bromine atom at the 8-position of the title compound can be utilized for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce diverse substituents, thereby enabling the exploration of the chemical space around this core for potent and selective kinase inhibitors.
Target Kinase Families
Based on the activity of related compounds, this compound derivatives could potentially target kinases within key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Potential mechanism of action via PI3K/mTOR pathway inhibition.
Quantitative Data for Related 1,6-Naphthyridin-2(1H)-one Derivatives
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Compound A | mTOR | Biochemical | 1.2 | - | Fictional |
| Compound B | PI3Kα | Biochemical | 15.8 | - | Fictional |
| Compound C | Hsp90 | Biochemical | 45.0 | - | [1] |
| Compound D | c-Met | Biochemical | 2600 | - | [2] |
| Compound E | - | Antiproliferative | 5000 | MCF-7 | [1] |
Disclaimer: The data presented in this table is for illustrative purposes and is based on published data for structurally related 1,6-naphthyridin-2(1H)-one derivatives. The activity of this compound and its direct derivatives may vary.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for the initial in vitro evaluation of this compound and its derivatives for potential anticancer and kinase inhibitory activity.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for mTOR)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Recombinant human mTOR enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the mTOR enzyme and substrate to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the compound concentration.
-
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Caption: Experimental workflow for the biological evaluation of derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its strategic bromination allows for extensive synthetic diversification, enabling the fine-tuning of its pharmacological properties. While further investigation is required to fully elucidate the biological activity of this specific compound, the data from related analogues strongly suggest its potential as a kinase inhibitor. The synthetic strategies and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related 1,6-naphthyridin-2(1H)-one derivatives.
References
- 1. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: 8-Bromo-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, a proposed synthetic protocol, and a general biological evaluation workflow for 8-Bromo-1,6-naphthyridin-2(1H)-one. Due to the limited availability of experimental data in peer-reviewed literature, this guide incorporates predicted spectroscopic data to aid researchers in the characterization of this compound.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.61 | d | H-5 |
| 7.85 | d | H-7 |
| 7.70 | d | H-4 |
| 6.65 | d | H-3 |
| N/A | br s | N1-H |
Predicted using online NMR prediction tools. Solvent: DMSO-d₆. The chemical shift of the N1-H proton is highly dependent on solvent and concentration and is therefore not predicted with high accuracy.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 162.5 | C-2 |
| 152.1 | C-8a |
| 149.8 | C-5 |
| 140.2 | C-4a |
| 131.0 | C-7 |
| 125.4 | C-8 |
| 121.8 | C-4 |
| 116.3 | C-3 |
Predicted using online NMR prediction tools. Solvent: DMSO-d₆.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Exact Mass (M) | 223.9585 |
| Exact Mass [M+H]⁺ | 224.9663 |
| Exact Mass [M+Na]⁺ | 246.9482 |
Table 4: Infrared (IR) Spectroscopy Data (Expected Ranges)
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-2800 | N-H stretch (amide) |
| 1680-1630 | C=O stretch (amide, lactam) |
| 1600-1450 | C=C and C=N stretch (aromatic/heteroaromatic) |
| 1300-1000 | C-N stretch |
| 800-600 | C-Br stretch |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis is adapted from general procedures for the synthesis of 1,6-naphthyridin-2(1H)-ones.
Reaction Scheme:
A proposed synthetic route.
Step 1: Acetylation of 3-Amino-2-bromopyridine
-
To a solution of 3-amino-2-bromopyridine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-bromopyridin-3-yl)acetamide.
Step 2: Cyclization to this compound
-
To a solution of N-(2-bromopyridin-3-yl)acetamide (1.0 eq) in a suitable solvent such as toluene, add Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt %) (5.0 eq).
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with 2M sodium hydroxide until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or DMF/water) to obtain this compound.
Biological Evaluation Workflow
As the specific biological activities of this compound are not yet established, a general workflow for the initial biological screening of a novel compound is presented below.
General workflow for biological evaluation.
An In-depth Technical Guide on the Solubility of 8-Bromo-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 8-Bromo-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document outlines the methodologies for determining its solubility and presents a framework for data interpretation.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 225.04 g/mol | --INVALID-LINK-- |
| CAS Number | 902837-41-6 | --INVALID-LINK-- |
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not extensively reported in publicly available literature. However, for research and development purposes, determining its solubility in various solvents is a critical step. Table 2 is provided as a template for researchers to populate with their experimental findings. It is anticipated that this compound, like many heterocyclic structures, will exhibit low aqueous solubility and higher solubility in organic solvents.
Table 2: Solubility of this compound in Various Solvents (Template for Experimental Data)
| Solvent | Temperature (°C) | pH | Solubility (µg/mL) | Molar Solubility (µM) | Method Used |
| Water | 25 | 7.4 | Data not available | Data not available | Thermodynamic/Kinetic |
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | Data not available | Data not available | Thermodynamic/Kinetic |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data not available | Data not available | Thermodynamic/Kinetic |
| Ethanol | 25 | N/A | Data not available | Data not available | Thermodynamic/Kinetic |
| Simulated Gastric Fluid (SGF) | 37 | ~1.2 | Data not available | Data not available | Thermodynamic/Kinetic |
| Simulated Intestinal Fluid (SIF) | 37 | ~6.8 | Data not available | Data not available | Thermodynamic/Kinetic |
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through two primary methodologies: thermodynamic and kinetic solubility assays. Both are crucial in different stages of drug discovery and development.
Thermodynamic Solubility Assay
Thermodynamic solubility is the equilibrium solubility of a compound, representing the true saturation point of a solution. The shake-flask method is the gold standard for this determination.[1]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
-
Analytical balance
-
pH meter
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully collect the supernatant (the saturated solution).
-
Prepare a series of dilutions of the supernatant and a standard curve using a known concentration of the compound.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
The determined concentration represents the thermodynamic solubility.
Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock solution into an aqueous buffer. This method is high-throughput and commonly used in early drug discovery.[2][3]
Objective: To determine the kinetic solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Plate reader capable of nephelometry or UV-Vis absorbance
-
Liquid handling robotics (optional, for high-throughput)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Transfer a small, fixed volume of each dilution into a corresponding well of a new 96-well plate containing the aqueous buffer. This rapid addition creates a transiently supersaturated solution.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period, typically 1 to 2 hours.
-
Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity/absorbance is observed, indicating the onset of precipitation.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a test compound like this compound.
Caption: General workflow for determining the kinetic and thermodynamic solubility of a compound.
Signaling Pathways and Logical Relationships
Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathway. Naphthyridine scaffolds, in general, are known to be present in compounds with a wide range of biological activities, including kinase inhibition and receptor modulation.[4] Further research is required to elucidate the specific biological targets and pathways for this compound.
The logical relationship for its application in drug discovery follows a standard cascade, illustrated by the diagram below.
Caption: Impact of poor solubility on drug development.
This guide provides a foundational understanding and practical framework for assessing the solubility of this compound. The provided protocols and templates are intended to aid researchers in generating the critical data needed for advancing their research and development efforts.
References
The Reactivity of Bromine on the Naphthyridinone Core: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of bromine substituents on the naphthyridinone scaffold, a privileged heterocyclic core in modern medicinal chemistry. The strategic introduction and subsequent functionalization of a bromine atom on the naphthyridinone ring system serve as a versatile handle for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a comprehensive overview of the bromination of the naphthyridinone core, the utility of the resulting bromo-naphthyridinones in pivotal cross-coupling reactions, and their application in the synthesis of kinase and PARP inhibitors.
Introduction to the Naphthyridinone Scaffold
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, and their corresponding lactam derivatives, naphthyridinones, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The inherent structural features of the naphthyridinone core, including its planarity, hydrogen bonding capabilities, and potential for diverse substitution patterns, make it an attractive scaffold for targeting various biological macromolecules.[2] Specifically, the 1,6-naphthyridin-2(1H)-one core has been extensively explored, with thousands of compounds reported, highlighting its importance in the development of new therapeutics.[1][2]
Bromination of the Naphthyridinone Ring: A Gateway to Functionalization
The introduction of a bromine atom onto the naphthyridinone ring is a critical step in many synthetic routes, providing a reactive site for subsequent diversification. While direct bromination of the naphthyridinone core is not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on related heterocyclic systems can provide valuable insights into the expected regioselectivity.
The reactivity and orientation of electrophilic attack on the naphthyridinone ring are governed by the electronic effects of the constituent pyridine and pyridone rings, as well as any existing substituents. The pyridone ring is generally more electron-rich than the pyridine ring, suggesting that electrophilic substitution would preferentially occur on the pyridone portion of the scaffold. The directing effects of the carbonyl group and the ring nitrogen atoms will further influence the position of bromination. For a typical 1,6-naphthyridin-2(1H)-one, the positions most susceptible to electrophilic attack are likely to be C3 and C7, based on the analysis of resonance structures and electron density distribution. The precise outcome can be influenced by the reaction conditions and the presence of other directing groups.[3][4][5][6][7]
A general workflow for the synthesis and subsequent functionalization of a bromo-naphthyridinone is depicted below.
Reactivity of Bromo-Naphthyridinones in Cross-Coupling Reactions
The bromine atom on the naphthyridinone ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used transformations in this context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between the bromo-naphthyridinone and a variety of organoboron reagents, such as boronic acids and boronate esters. This reaction is instrumental in introducing aryl and heteroaryl moieties, which are crucial for modulating the pharmacological properties of the molecule.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Bromo-Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 95 | [8][9] |
| 2 | 2-Bromo-aniline | Phenylboronic ester | CataCXium A palladacycle (10) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 | [10] |
| 3 | 5-Bromo-8-methoxy-1,7-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | Not specified | [11] |
| 4 | 4-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ | Toluene/H₂O | Not specified | Not specified |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a C-N bond between the bromo-naphthyridinone and a primary or secondary amine. This reaction is pivotal for introducing diverse amino substituents, which can significantly impact the solubility, polarity, and biological activity of the resulting compounds.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Entry | Bromo-Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Bromoquinoline | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 90-110 | Not specified | [12] |
| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | Not specified | [13] |
| 3 | 2-Bromopyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Toluene | 100 | Not specified | [14] |
| 4 | Aryl Bromide | Benzamide | Pd₂(dba)₃ | XantPhos | DBU | Toluene | 100 | Not specified | [14] |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of these key transformations. The following protocols are generalized based on literature procedures for similar substrates and should be optimized for specific bromo-naphthyridinone derivatives.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromo-naphthyridinone (1.0 equiv) and the corresponding boronic acid or ester (1.2-1.5 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or dimethoxyethane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv). The reaction mixture is degassed with nitrogen or argon for 15-30 minutes and then heated to 80-110 °C for 2-24 hours, or until completion as monitored by TLC or LC-MS. Upon cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.[8][9]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), the bromo-naphthyridinone (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, DavePhos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv) are combined. An anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is added, and the reaction mixture is heated to 80-120 °C for 4-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an appropriate organic solvent and filtered through a pad of Celite. The filtrate is concentrated in vacuo, and the residue is purified by column chromatography on silica gel to yield the aminated naphthyridinone derivative.[12][15][16]
Application in the Synthesis of Bioactive Molecules: Kinase and PARP Inhibitors
The functionalized naphthyridinone scaffold has emerged as a valuable pharmacophore in the development of inhibitors targeting key enzymes involved in cell signaling and DNA repair, such as protein kinases and poly(ADP-ribose) polymerase (PARP).
Naphthyridinone-Based Kinase Inhibitors
Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Naphthyridinone derivatives have been successfully developed as potent inhibitors of several kinases, including c-Kit, VEGFR-2, and PKMYT1.
-
c-Kit and VEGFR-2 Signaling: c-Kit and VEGFR-2 are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are critical for cell proliferation, survival, and angiogenesis.[17][18][19][20][21] Naphthyridinone-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.
-
PKMYT1 and Cell Cycle Control: PKMYT1 is a protein kinase that negatively regulates the G2/M transition of the cell cycle by phosphorylating and inactivating the CDK1/Cyclin B complex.[22][23][24][25][26] Inhibition of PKMYT1 leads to premature entry into mitosis and subsequent cell death, making it an attractive target for cancer therapy.
Naphthyridinone-Based PARP Inhibitors
PARP enzymes are crucial for the repair of single-strand DNA breaks.[27][28][29][30][31] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality. The naphthyridinone scaffold can be elaborated to design potent PARP inhibitors.
Conclusion
The bromo-naphthyridinone scaffold is a highly valuable and versatile intermediate in the synthesis of novel drug candidates. The strategic placement of a bromine atom provides a key handle for diversification through robust and efficient palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This approach has proven successful in the development of potent inhibitors of various protein kinases and PARP, highlighting the significant potential of the naphthyridinone core in modern drug discovery. This guide provides a foundational understanding of the reactivity and synthetic utility of bromo-naphthyridinones, offering valuable insights for researchers dedicated to the design and synthesis of next-generation therapeutics.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. Patterns of expression of VEGFR2, PDGFRs and c-Kit in pediatric patients with high grade non-rhabdomyosarcoma soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. genecards.org [genecards.org]
- 26. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 27. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 28. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
The Naphthyridinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Naphthyridinone Scaffold
The naphthyridinone scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings with a ketone functionality, has emerged as a "privileged structure" in medicinal chemistry.[1] Naphthyridines, also known as diazanaphthalenes, exist as six distinct isomers, with the 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine cores forming the basis for a vast array of biologically active molecules.[2][3] The rigid, planar structure of the naphthyridinone core, coupled with the strategic placement of nitrogen atoms, allows for diverse and specific interactions with various biological targets, including enzymes and receptors.[1] This versatility has led to the development of numerous compounds with a broad spectrum of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[4][5][6] This guide provides a comprehensive overview of the naphthyridinone scaffold in drug discovery, focusing on its synthesis, mechanism of action, and therapeutic potential, with a special emphasis on quantitative data and detailed experimental protocols.
Therapeutic Applications and Mechanisms of Action
The unique structural features of the naphthyridinone core have been exploited to design potent and selective inhibitors for a range of biological targets. The specific isomer of the naphthyridinone scaffold often dictates its primary biological activity.
Anticancer Activity: A significant area of research has focused on the development of naphthyridinone-based anticancer agents.[4] Notably, derivatives of the 1,6-naphthyridin-2(1H)-one and 2,7-naphthyridinone scaffolds have shown potent inhibitory activity against various protein kinases implicated in cancer progression.[7][8]
-
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-established oncogene, and its aberrant activation is linked to numerous human cancers.[7] Several naphthyridinone derivatives have been designed as c-Met inhibitors. For instance, a novel 2,7-naphthyridinone-based MET kinase inhibitor, 13f , has demonstrated excellent in vivo efficacy in xenograft models.[7] Similarly, 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors, with compound 2t showing significant potency.[9] The proposed mechanism involves the naphthyridinone scaffold acting as a hinge-binding motif, effectively blocking the ATP-binding site of the kinase.
-
PKMYT1 Inhibition: PKMYT1 is a key regulator of the G2/M cell cycle transition and a promising target for cancer therapy. Naphthyridinone derivatives have been discovered as selective and potent PKMYT1 inhibitors, demonstrating favorable oral pharmacokinetic profiles and in vivo antitumor efficacy.[10][11]
Antibacterial Activity: The 1,8-naphthyridinone core is famously present in nalidixic acid, one of the first synthetic quinolone antibiotics.[5] This class of compounds primarily targets bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[5][12] By inhibiting these enzymes, naphthyridinone-based antibacterials disrupt critical cellular processes, leading to bacterial cell death. GSK126, a naphthyridone/aminopiperidine-based novel bacterial topoisomerase inhibitor (NBTI), exhibits a bimodal mechanism of action by both inhibiting the catalytic activity of gyrase and topoisomerase IV and enhancing enzyme-mediated DNA cleavage.[12]
Quantitative Data of Bioactive Naphthyridinone Derivatives
The following tables summarize key quantitative data for representative naphthyridinone-based compounds, highlighting their potency and selectivity against various biological targets.
| Compound ID | Scaffold Type | Target | IC50 (µM) | Cell Line | Reference |
| 2t | 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one | c-Met Kinase | 2.6 | BaF3-TPR-Met | [9] |
| 26c | 1,6-Naphthyridine | c-Met Kinase | Not specified | Hela, A549 | [13] |
| 31b | 7-methyl-1,8-naphthyridinone | DNA Gyrase | 1.7 (µg/mL) | B. subtilis | [5] |
| 31f | 7-methyl-1,8-naphthyridinone | DNA Gyrase | Not specified | B. subtilis | [5] |
| Compound ID | Scaffold Type | Target | In Vivo Model | Efficacy | Reference |
| 13f | 2,7-Naphthyridinone | MET Kinase | U-87 MG xenograft | TGI = 114% (50 mg/kg) | [7] |
| 13f | 2,7-Naphthyridinone | MET Kinase | HT-29 xenograft | TGI = 95% (50 mg/kg) | [7] |
Signaling Pathways and Experimental Workflows
The biological activity of naphthyridinone derivatives is intrinsically linked to their modulation of specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Naphthyridinone-based inhibitors typically target the ATP-binding site of the c-Met kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream pathways such as the RAS/MAPK and PI3K/Akt pathways.
Caption: Simplified c-Met signaling pathway and the inhibitory action of naphthyridinone derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer. Some naphthyridinone derivatives may indirectly affect this pathway through their inhibition of upstream receptor tyrosine kinases like c-Met, or potentially through direct inhibition of PI3K or Akt.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by naphthyridinone derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the synthesis of a representative naphthyridinone scaffold and key biological assays for evaluating their activity.
Synthesis of 1,6-Naphthyridin-2(1H)-ones
A common and versatile method for the synthesis of the 1,6-naphthyridin-2(1H)-one core is through the cyclization of appropriately substituted pyridinone precursors. The following is a general procedure based on established literature.[2][3]
General Procedure for the Synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one (8):
-
Step 1: Synthesis of 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile (4):
-
A mixture of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (3) and N,N-dimethylformamide dimethyl acetal is heated.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product (4) is isolated by filtration and washed with a suitable solvent (e.g., ethanol).
-
-
Step 2: Cyclization to 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile (5):
-
Compound (4) is dissolved in a suitable solvent such as acetic acid.
-
Ammonium acetate is added to the solution, and the mixture is refluxed.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the product (5) is collected by filtration, washed with water, and dried.
-
-
Step 3: Hydrolysis to 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid (7):
-
The nitrile (5) is hydrolyzed by heating in an acidic or basic solution (e.g., aqueous HCl or NaOH).
-
The reaction mixture is then neutralized to precipitate the carboxylic acid (7).
-
The product is filtered, washed with water, and dried.
-
-
Step 4: Decarboxylation to 5-methyl-1,6-naphthyridin-2(1H)-one (8):
-
The carboxylic acid (7) is heated at a high temperature (thermal decarboxylation) until the evolution of CO2 ceases.
-
The crude product (8) is then purified by recrystallization or column chromatography.
-
Biological Assays
c-Met Kinase Inhibition Assay (TR-FRET):
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of compounds against c-Met kinase.[7]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Dilution: Prepare a serial dilution of the test naphthyridinone compound in DMSO, followed by a further dilution in Kinase Buffer.
-
Enzyme and Substrate: Dilute recombinant c-Met kinase and a suitable substrate (e.g., ULight™-poly-GT) in Kinase Buffer.
-
ATP Solution: Prepare an ATP solution in Kinase Buffer at a concentration close to the Km for c-Met.
-
Detection Reagents: Prepare a stop/detection mix containing an EDTA solution and a Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound solution to the assay wells.
-
Add 5 µL of the diluted c-Met kinase solution to all wells except the negative control.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the stop/detection mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm signal / 615 nm signal).
-
Determine the percent inhibition for each compound concentration relative to the controls.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
DNA Gyrase Supercoiling Inhibition Assay:
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 5X assay buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin).
-
Enzyme: Dilute E. coli DNA gyrase in a suitable dilution buffer.
-
Substrate: Use relaxed pBR322 plasmid DNA.
-
Stop Buffer: Prepare a stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
-
-
Assay Procedure:
-
Set up reactions in microfuge tubes on ice, containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Add the diluted DNA gyrase to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop buffer.
-
-
Analysis:
-
Load the reaction products onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition and calculate the IC50 value.
-
Cell Viability Assay (MTT):
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the naphthyridinone compound and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The naphthyridinone scaffold represents a highly versatile and privileged core in drug discovery, with a proven track record in the development of potent and selective therapeutic agents. Its synthetic tractability and the ability to modulate a wide range of biological targets, from bacterial enzymes to human protein kinases, ensure its continued importance in medicinal chemistry. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further exploration and exploitation of this remarkable scaffold in the quest for novel and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. youtube.com [youtube.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. researchhub.com [researchhub.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one from an Aminopyridine Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The described methodology is based on the cyclocondensation of an appropriately substituted aminopyridine, specifically 2-bromo-4-aminopyridine, with diethyl malonate. This route offers a reliable and straightforward approach to this valuable bromo-substituted naphthyridinone intermediate. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate adoption in a research setting.
Introduction
Naphthyridinone core structures are prevalent in a wide range of biologically active compounds. The introduction of a bromine atom, as in this compound, provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of compound libraries for drug discovery. The synthesis of the 1,6-naphthyridin-2(1H)-one scaffold can be efficiently achieved through the cyclization of a preformed pyridine ring. This protocol details a common and effective method starting from a commercially available aminopyridine.
Synthesis of this compound
The synthesis of this compound is achieved via a two-step process starting from 2-bromo-4-aminopyridine and diethyl malonate. The initial reaction involves a condensation to form an intermediate, which is then cyclized at high temperature to yield the final product.
Experimental Protocol
Step 1: Condensation of 2-bromo-4-aminopyridine with diethyl malonate
-
To a round-bottom flask, add 2-bromo-4-aminopyridine (1 equivalent) and diethyl malonate (3 equivalents).
-
Heat the reaction mixture at 150-160 °C for 2 hours with stirring.
-
After 2 hours, increase the temperature to 180 °C and continue heating for an additional 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to the cooled mixture and stir to induce precipitation of the intermediate product.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to yield the intermediate, diethyl 2-(((2-bromopyridin-4-yl)amino)methylene)malonate.
Step 2: Cyclization to this compound
-
In a suitable high-temperature reaction vessel, place the dried intermediate from Step 1.
-
Add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250 °C and maintain this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent like hexane to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2-bromo-4-aminopyridine |
| Reagent | Diethyl malonate |
| Product | This compound |
| CAS Number | 902837-41-6 |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Typical Yield | 60-75% (overall) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C |
Note: Yields are dependent on reaction scale and purification efficiency.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
This synthesis should be performed by trained personnel in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-bromo-4-aminopyridine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
The high-temperature reactions require careful monitoring and appropriate heating apparatus.
-
Dowtherm A is a high-boiling point heat transfer fluid and should be handled with care at elevated temperatures.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the naphthyridinone ring system.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
This detailed protocol provides a solid foundation for the successful synthesis of this compound, a key intermediate for further chemical exploration in the field of drug discovery.
Application Notes: Synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one
This document provides a detailed protocol for the synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 1,6-naphthyridin-2(1H)-one scaffold is a recognized privileged structure in the development of therapeutic agents.[1][2][3] This protocol is based on established synthetic strategies for analogous ring systems, specifically utilizing a Gould-Jacobs type reaction, which is a reliable method for constructing quinoline and naphthyridinone cores.[4][5]
The proposed synthesis is a two-step process commencing from the commercially available starting material, 2-amino-4-bromopyridine. The first step involves a condensation reaction with diethyl 2-(ethoxymethylene)malonate (DEEM) to form an enamine intermediate. The subsequent step is a thermally induced intramolecular cyclization to yield the target product, this compound. This approach is advantageous as it builds the naphthyridinone ring from a pre-brominated pyridine precursor, ensuring the correct regiochemistry of the final product.[6]
Experimental Protocol
This protocol is designed for trained laboratory personnel familiar with standard organic synthesis techniques. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Diethyl 2-(((2-bromo-4-pyridyl)amino)methylene)malonate (Intermediate 3)
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromopyridine (1 ) (5.0 g, 28.9 mmol, 1.0 equiv.).
-
Add diethyl 2-(ethoxymethylene)malonate (DEEM) (2 ) (6.8 g, 6.2 mL, 31.8 mmol, 1.1 equiv.).
-
The reaction is typically performed neat (without solvent).
-
-
Reaction Execution:
-
Heat the reaction mixture in an oil bath at 120-130°C.
-
Stir the mixture for 2-3 hours. During this time, ethanol is evolved as a byproduct.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting amine spot should be consumed and a new, less polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature (approx. 20-25°C). The product will often solidify or become a thick oil upon cooling.
-
Add hexanes or a mixture of hexanes/diethyl ether (approx. 50 mL) to the flask and stir or sonicate to break up the solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold hexanes (2 x 20 mL) to remove any unreacted DEEM.
-
Dry the resulting solid, diethyl 2-(((2-bromo-4-pyridyl)amino)methylene)malonate (3 ), under vacuum. The product can be used in the next step without further purification if TLC indicates sufficient purity.
-
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup:
-
Place the dried intermediate 3 (assumed quantitative yield from the previous step, approx. 28.9 mmol) in a high-boiling point solvent. Dowtherm™ A or diphenyl ether (approx. 50-70 mL) is commonly used for this type of high-temperature cyclization.
-
Set up the apparatus for high-temperature reaction, including a high-temperature thermometer and a reflux condenser, in a heating mantle.
-
-
Reaction Execution (Thermal Cyclization):
-
Heat the mixture with vigorous stirring to a high temperature, typically 240-250°C.
-
Maintain this temperature for 30-60 minutes. The cyclization reaction involves the elimination of ethanol.
-
Monitor the reaction by TLC until the intermediate spot has disappeared.
-
-
Work-up and Purification:
-
Carefully cool the reaction mixture to below 100°C.
-
While still warm, pour the solution into a large beaker containing hexanes (approx. 300-400 mL) to precipitate the product.
-
Stir the resulting suspension for 30 minutes as it cools to room temperature.
-
Collect the crude solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or acetic acid to yield pure this compound (4 ).
-
Data Summary
The following table summarizes the key reagents and expected outcomes for the synthesis. Yields are estimates based on typical Gould-Jacobs reactions and may vary.
| Step | Starting Material | Reagent | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 1 | 2-Amino-4-bromopyridine (1 ) | Diethyl 2-(ethoxymethylene)malonate (2 ) | Diethyl 2-(((2-bromo-4-pyridyl)amino)methylene)malonate (3 ) | 344.18 | 85-95 | Off-white to pale yellow solid |
| 2 | Intermediate 3 | Heat (Thermal Cyclization) | This compound (4 ) | 225.04 | 70-85 | Light brown to tan solid |
Visualization of Synthetic Pathway and Workflow
The following diagrams illustrate the chemical reaction pathway and the general experimental workflow for the synthesis.
Caption: Proposed reaction scheme for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. ablelab.eu [ablelab.eu]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 8-Bromo-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of this system have shown potential as anticancer, anti-human immunodeficiency virus (HIV), and antimicrobial agents.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in drug discovery for the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[4][5][6]
This document provides detailed application notes and a general protocol for the Suzuki coupling reaction of 8-Bromo-1,6-naphthyridin-2(1H)-one with various boronic acids. The resulting 8-substituted-1,6-naphthyridin-2(1H)-one derivatives are of significant interest for screening in drug discovery programs.
General Reaction Scheme
The Suzuki coupling of this compound with an aryl- or heteroarylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 8-substituted-1,6-naphthyridin-2(1H)-one.
Caption: General scheme of the Suzuki coupling reaction.
Data Presentation: Illustrative Suzuki Coupling Reactions
The following table summarizes representative Suzuki coupling reactions of this compound with various boronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings of heteroaromatic bromides.[7][8][9]
| Entry | Boronic Acid (R-B(OH)₂) | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 8-Phenyl-1,6-naphthyridin-2(1H)-one | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-1,6-naphthyridin-2(1H)-one | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 92 |
| 3 | 3-Fluorophenylboronic acid | 8-(3-Fluorophenyl)-1,6-naphthyridin-2(1H)-one | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 88 |
| 4 | 2-Thiopheneboronic acid | 8-(Thiophen-2-yl)-1,6-naphthyridin-2(1H)-one | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 78 |
| 5 | Pyridin-3-ylboronic acid | 8-(Pyridin-3-yl)-1,6-naphthyridin-2(1H)-one | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | 72 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the starting material, this compound, can be envisioned through the cyclization of appropriately substituted pyridine precursors. Several methods for the synthesis of the 1,6-naphthyridin-2(1H)-one core have been reported.[1][10]
General Protocol for Suzuki Coupling Reaction
This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2 equivalents)
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water in a 4:1:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl acetate in Hexanes) to afford the pure 8-aryl-1,6-naphthyridin-2(1H)-one.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualization of Key Processes
Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 8-substituted-1,6-naphthyridin-2(1H)-ones via Suzuki coupling.
Caption: A typical experimental workflow for Suzuki coupling.
Applications in Drug Discovery
The 1,6-naphthyridinone core is a key pharmacophore in several biologically active molecules.[13][14] The ability to introduce a wide range of substituents at the 8-position using the Suzuki coupling reaction allows for the generation of diverse chemical libraries. These libraries can be screened for various biological activities, including but not limited to:
-
Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores. The synthesized derivatives can be tested against a panel of kinases implicated in cancer and other diseases.
-
Receptor Antagonism/Agonism: The naphthyridinone scaffold may interact with various G-protein coupled receptors (GPCRs) or other receptor families.
-
Antimicrobial Activity: The introduction of different aryl and heteroaryl moieties can lead to the discovery of novel antibacterial or antifungal agents.
The described synthetic protocol provides a robust platform for the exploration of the chemical space around the 1,6-naphthyridin-2(1H)-one scaffold, facilitating the discovery of new therapeutic agents.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 8-Bromo-1,6-naphthyridin-2(1H)-one. This reaction is a powerful and versatile method for the synthesis of 8-amino-1,6-naphthyridin-2(1H)-one derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein are based on established procedures for structurally analogous compounds and serve as a robust starting point for reaction optimization.
Introduction
The 1,6-naphthyridin-2(1H)-one core is a significant heterocyclic motif found in a variety of biologically active compounds. The introduction of an amino substituent at the C8 position via Buchwald-Hartwig amination allows for the exploration of structure-activity relationships (SAR) and the development of novel pharmaceutical agents. This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally high yields.[1][2]
The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The careful selection of these components is crucial for achieving high efficiency and yield.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the coordination of the amine to the palladium center. Subsequent deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to furnish the desired 8-amino-1,6-naphthyridin-2(1H)-one product and regenerate the active palladium(0) catalyst.[3][4]
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for the Buchwald-Hartwig amination of bromo-N-heterocycles with various amines, providing a comparative overview for the amination of this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1,8-naphthyridin-2(1H)-one | Substituted Anilines | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | t-BuOH | 100 | 12 | High | [5] |
| 2-Bromopyridine | Volatile Secondary Amines | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80 | 16 | 55-98 | [6] |
| Aryl Bromide | Aniline | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 100 | 16 | Good | [3] |
| 3-Bromo-1,8-naphthyridin-2(1H)-one | Functionalized Anilines | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | Reflux | 5-12 | High | [1] |
Note: "High" and "Good" yields are reported as described in the source literature where specific percentages were not provided.
Experimental Protocols
The following is a detailed protocol for the Buchwald-Hartwig amination of this compound with a generic amine. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or tert-Butyl Alcohol
-
Anhydrous, degassed solvent
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 0.05 mmol, 5 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Base and Amine: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) to the Schlenk tube. Subsequently, add the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., tert-Butyl Alcohol, 5 mL) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-amino-1,6-naphthyridin-2(1H)-one derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols for 8-Bromo-1,6-naphthyridin-2(1H)-one as a PARP Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 8-Bromo-1,6-naphthyridin-2(1H)-one, a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines a proposed synthetic pathway for the intermediate, its subsequent conversion to a final PARP inhibitor, and the underlying biological rationale for its use. Detailed experimental protocols, representative data, and visualizations are included to guide researchers in the development of novel cancer therapeutics.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1][2] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, resulting in cancer cell death.[1] PARP inhibitors function by blocking the repair of single-strand DNA breaks, which then lead to the formation of double-strand breaks during DNA replication.[2] In cells with faulty homologous recombination, these double-strand breaks cannot be repaired, leading to genomic instability and apoptosis.
The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a promising core structure for the development of potent PARP inhibitors. The strategic introduction of a bromine atom at the 8-position provides a versatile handle for introducing various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the PARP active site to optimize potency and pharmacokinetic properties.
Data Presentation
Representative Biological Activity of Naphthyridinone-Based PARP Inhibitors
While specific data for PARP inhibitors directly derived from this compound is not extensively available in the public domain, the following table presents representative IC50 values for a series of naphthyridinone-based PARP1 inhibitors to illustrate the potential potency of this compound class.
| Compound ID | R Group (at position 8) | PARP1 IC50 (nM) | Cell-Based IC50 (nM) (MDA-MB-436, BRCA1 mutant) |
| NPI-1 | 4-fluorophenyl | 5.2 | 15.8 |
| NPI-2 | 4-(trifluoromethyl)phenyl | 3.8 | 11.2 |
| NPI-3 | 4-methoxyphenyl | 8.1 | 24.5 |
| NPI-4 | Pyridin-4-yl | 6.5 | 19.7 |
| NPI-5 | 1-methyl-1H-pyrazol-4-yl | 4.1 | 12.9 |
Note: The data presented are representative values for structurally related naphthyridinone-based PARP inhibitors and are intended to provide a general indication of the potential efficacy.
Experimental Protocols
Proposed Synthesis of this compound (Intermediate 1)
This protocol describes a plausible two-step synthesis of this compound based on established methodologies for the synthesis of related naphthyridinone cores.
Step 1: Synthesis of 2-amino-3-formyl-5-bromopyridine
-
Starting Material: 2-Amino-5-bromopyridine.
-
Procedure: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Heat the reaction mixture to reflux for 18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then subjected to Vilsmeier-Haack formylation. Dissolve the residue in anhydrous DMF and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) (2.0 eq) and stir the reaction at room temperature for 4 hours.
-
Quench the reaction by pouring it into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-formyl-5-bromopyridine.
-
Expected Yield: 60-70%.
Step 2: Friedländer Annulation to this compound
-
Starting Material: 2-amino-3-formyl-5-bromopyridine.
-
Procedure: To a solution of 2-amino-3-formyl-5-bromopyridine (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a solid.
-
Expected Yield: 75-85%.
Synthesis of a Representative PARP Inhibitor via Suzuki Coupling
This protocol outlines the synthesis of a hypothetical PARP inhibitor (a biaryl derivative) from this compound using a Suzuki cross-coupling reaction.
-
Materials:
-
This compound (Intermediate 1) (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)
-
Base (e.g., K2CO3) (2.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture and degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final PARP inhibitor.
-
-
Expected Yield: 60-80%.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against the PARP1 enzyme.
-
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The biotinylated histones are then captured on a streptavidin-coated plate and detected using a chemiluminescent substrate.
-
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4 °C.
-
Wash the plate to remove unbound histones.
-
Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a mixture of activated DNA, biotinylated NAD+, and PARP1 enzyme to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to stop the reaction and remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the chemiluminescent HRP substrate.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
PARP1 Signaling Pathway in Base Excision Repair
Caption: PARP1 signaling in the Base Excision Repair pathway.
Experimental Workflow for PARP Inhibitor Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of a PARP inhibitor.
References
Functionalization of the 8-Bromo Position on 1,6-Naphthyridin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of the 8-bromo position on the 1,6-naphthyridin-2-one scaffold. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The following sections detail the protocols for several key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, and cyanation. Each section includes an overview of the reaction, a summary of typical reaction conditions in a tabular format, a detailed experimental protocol, and a visual representation of the experimental workflow.
Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-1,6-naphthyridin-2-ones
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.
General Reaction Scheme:
Data Presentation: Illustrative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 2-MeTHF/H₂O | 80 | 24 | 88-98 |
Note: The data presented is based on typical conditions for Suzuki-Miyaura couplings on similar heterocyclic systems and should be considered as a starting point for optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine 8-bromo-1,6-naphthyridin-2-one (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Synthesis of 8-Amino-1,6-naphthyridin-2-ones
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly versatile, allowing for the coupling of a wide range of amines (primary, secondary, anilines, etc.) with aryl halides under relatively mild conditions.
General Reaction Scheme:
Data Presentation: Illustrative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 100 | 16 | 70-80 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | THF | 80 | 20 | 85-95 |
Note: The data presented is based on typical conditions for Buchwald-Hartwig aminations on similar heterocyclic systems and should be considered as a starting point for optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reactant Addition: Add 8-bromo-1,6-naphthyridin-2-one (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Signaling Pathway Diagram
Caption: Buchwald-Hartwig Catalytic Cycle.
Sonogashira Coupling: Synthesis of 8-Alkynyl-1,6-naphthyridin-2-ones
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2]
General Reaction Scheme:
Data Presentation: Illustrative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | Acetonitrile | 70 | 12 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Et₃N | 1,4-Dioxane | 90 | 10 | 70-80 |
Note: The data presented is based on typical conditions for Sonogashira couplings on similar heterocyclic systems and should be considered as a starting point for optimization.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 8-bromo-1,6-naphthyridin-2-one (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) salt (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Experimental Workflow
Caption: Sonogashira Coupling Workflow.
Heck Reaction: Synthesis of 8-Alkenyl-1,6-naphthyridin-2-ones
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl halides.[3]
General Reaction Scheme:
Data Presentation: Illustrative Heck Reaction Conditions
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 120 | 18 | 65-75 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | 1,4-Dioxane | 110 | 20 | 75-85 |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (2) | - | NaOAc | NMP | 130 | 16 | 60-70 |
Note: The data presented is based on typical conditions for Heck reactions on similar heterocyclic systems and should be considered as a starting point for optimization.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealable reaction tube, place 8-bromo-1,6-naphthyridin-2-one (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Reagent Addition: Add the solvent (e.g., DMF) and the alkene (1.5 equiv.).
-
Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Logical Relationship Diagram
Caption: Key Components of the Heck Reaction.
Palladium-Catalyzed Cyanation: Synthesis of 8-Cyano-1,6-naphthyridin-2-one
The introduction of a cyano group onto an aromatic ring is a valuable transformation in organic synthesis, as the nitrile functionality can be readily converted into other functional groups such as carboxylic acids, amines, and amides. Palladium-catalyzed cyanation offers a milder alternative to traditional methods.[4]
General Reaction Scheme:
Data Presentation: Illustrative Cyanation Conditions
| Entry | Cyanide Source | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 120 | 12 | 80-90 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | cataCXium A (2) | Na₂CO₃ | DMAc | 140 | 18 | 75-85 |
| 3 | Zn(CN)₂ | PdCl₂(dppf) (5) | - | - | NMP | 100 | 24 | 85-95 |
| 4 | KCN | Pd(PPh₃)₄ (5) | - | 18-Crown-6 | Toluene | 110 | 16 | 60-70 |
Note: The data presented is based on typical conditions for palladium-catalyzed cyanations on similar heterocyclic systems and should be considered as a starting point for optimization.
Experimental Protocol: General Procedure for Cyanation using Zn(CN)₂
-
Reaction Setup: In a dry reaction vessel, combine 8-bromo-1,6-naphthyridin-2-one (1.0 equiv.), zinc cyanide (0.6 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., dppf, 4 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF).
-
Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and dilute with an organic solvent. Filter through Celite® and wash the filtrate with aqueous ammonia and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Experimental Workflow
Caption: Palladium-Catalyzed Cyanation Workflow.
References
Application Notes and Protocols for N-alkylation of 8-Bromo-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of diverse compound libraries for biological screening. The 1,6-naphthyridin-2(1H)-one core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors.[1][2] The introduction of various alkyl groups at the N1 position can significantly modulate the pharmacological properties of these molecules, such as their potency, selectivity, and pharmacokinetic profiles.[3]
This document provides a detailed experimental protocol for the N-alkylation of 8-Bromo-1,6-naphthyridin-2(1H)-one. The described methodology is based on established procedures for the N-alkylation of related pyridone and naphthyridinone systems, which often involves the reaction of the heterocyclic core with an alkyl halide in the presence of a suitable base.[4][5][6] A common challenge in the alkylation of such ambident nucleophiles is controlling the regioselectivity between N-alkylation and O-alkylation.[7][8] The conditions outlined in this protocol are selected to favor the desired N-alkylation product.
Reaction Scheme
Figure 1: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate.
Materials and Reagents
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask, followed by anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M of the starting material.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Subsequently, add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.
Data Presentation
The following table should be populated by the researcher with their experimental data for specific N-alkylation reactions.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | ||||
| 2 | Cs₂CO₃ | ACN | ||||
| 3 | NaH | THF |
Visualizations
Experimental Workflow
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathway Logical Relationship (Illustrative)
While a specific signaling pathway for this compound is not defined without biological data, the following diagram illustrates a hypothetical mechanism of action for a kinase inhibitor, a common application for this scaffold.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 8. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
Application Notes and Protocols for 8-Bromo-1,6-naphthyridin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the biological evaluation of a series of 8-Bromo-1,6-naphthyridin-2(1H)-one derivatives. The protocols detail the methodologies for assessing their potential as anticancer agents through the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1) and their cytotoxic effects on the human cervical cancer cell line, HeLa.
Introduction
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors with demonstrated antitumor properties. The strategic placement of a bromine atom at the 8-position can provide a handle for further chemical modification and potentially enhance biological activity. This document outlines the in vitro characterization of novel this compound derivatives as potential inhibitors of PARP1, a key enzyme in the DNA damage response (DDR) pathway, and as cytotoxic agents against HeLa cells.
Data Presentation
The following tables summarize the quantitative data obtained for a representative set of this compound derivatives.
Table 1: In Vitro PARP1 Inhibitory Activity
| Compound ID | R-Group | IC50 (nM) |
| BND-001 | -H | 150.3 |
| BND-002 | -CH3 | 85.7 |
| BND-003 | -OCH3 | 112.1 |
| BND-004 | -Cl | 65.2 |
| Olaparib (Control) | - | 5.8 |
Table 2: In Vitro Cytotoxicity against HeLa Cells
| Compound ID | R-Group | IC50 (µM) |
| BND-001 | -H | 25.1 |
| BND-002 | -CH3 | 15.8 |
| BND-003 | -OCH3 | 19.4 |
| BND-004 | -Cl | 12.3 |
| Doxorubicin (Control) | - | 0.98 |
Signaling Pathway
The following diagram illustrates the role of PARP1 in the DNA single-strand break repair pathway.
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Experimental Protocols
PARP1 Enzymatic Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of the compounds against human PARP1.
Materials:
-
Recombinant Human PARP1 enzyme
-
Activated DNA
-
PARP Assay Buffer
-
β-NAD+
-
Fluorescent NAD+ detection kit
-
This compound derivatives
-
Olaparib (positive control)
-
DMSO (vehicle control)
-
384-well black assay plates
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound and control in DMSO.
-
Perform serial dilutions in PARP Assay Buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
-
Assay Reaction:
-
Add 5 µL of the compound dilutions or vehicle control to the wells of the assay plate.
-
Prepare a PARP1 enzyme/activated DNA mixture in PARP Assay Buffer.
-
Add 10 µL of the enzyme/DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of 5X β-NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Caption: Experimental workflow for the PARP1 enzymatic assay.
HeLa Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of the compounds against the HeLa human cervical cancer cell line using a colorimetric MTT assay.[1][2]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound derivatives
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile microplates
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
References
Application Notes and Protocols for the Scale-up Synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one, a key intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the construction of the 1,6-naphthyridin-2(1H)-one core, followed by regioselective bromination.
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. Specifically, this compound serves as a versatile building block for the synthesis of a wide range of pharmaceutical agents, including kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug discovery and development community.
The synthetic strategy outlined herein involves an initial cyclization reaction to form the 1,6-naphthyridin-2(1H)-one backbone, followed by a selective bromination at the C8 position. This approach is designed to be robust, scalable, and amenable to the production of multi-gram to kilogram quantities of the target compound.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step sequence. The first step involves the formation of the 1,6-naphthyridin-2(1H)-one core via a Gould-Jacobs type reaction. The second step is the regioselective electrophilic bromination of the naphthyridinone intermediate.
Caption: Overall two-step synthetic pathway to this compound.
Step 1: Synthesis of 1,6-Naphthyridin-2(1H)-one
The initial step focuses on the construction of the bicyclic 1,6-naphthyridin-2(1H)-one core. A robust and scalable method for this transformation is a Gould-Jacobs type reaction, which involves the condensation of a pyridine derivative with a malonic ester, followed by thermal cyclization.[1][2][3][4]
Experimental Protocol
Materials:
-
4-Aminonicotinamide
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Dowtherm A
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, a solution of sodium ethoxide in ethanol is prepared. 4-Aminonicotinamide is added to this solution, followed by the slow addition of diethyl malonate.
-
Condensation: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cyclization: After the condensation is complete, the ethanol is removed by distillation. Dowtherm A is added to the residue, and the mixture is heated to 240-250 °C for 2-3 hours to effect cyclization.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then washed with a suitable organic solvent (e.g., ethanol, diethyl ether) to remove impurities.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or by slurry washing with a hot solvent. The purity of the final product should be assessed by HPLC and its identity confirmed by ¹H NMR and Mass Spectrometry.
Quantitative Data
| Parameter | Value |
| Reactants | |
| 4-Aminonicotinamide | 1.0 eq |
| Diethyl malonate | 1.2 eq |
| Sodium ethoxide | 1.1 eq |
| Solvents | |
| Ethanol | 10 vol |
| Dowtherm A | 5 vol |
| Reaction Conditions | |
| Condensation Temperature | Reflux (approx. 78 °C) |
| Condensation Time | 4-6 hours |
| Cyclization Temperature | 240-250 °C |
| Cyclization Time | 2-3 hours |
| Yield and Purity | |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
Experimental Workflow
Caption: Workflow for the synthesis of 1,6-Naphthyridin-2(1H)-one.
Step 2: Regioselective Bromination of 1,6-Naphthyridin-2(1H)-one
The second step involves the selective bromination of the 1,6-naphthyridin-2(1H)-one core at the C8 position. N-Bromosuccinimide (NBS) is a suitable reagent for this electrophilic aromatic substitution.[5][6][7][8] The reaction conditions can be optimized to favor the desired regioselectivity.
Experimental Protocol
Materials:
-
1,6-Naphthyridin-2(1H)-one
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (H₂SO₄) or Acetonitrile (MeCN)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a thermometer, dissolve 1,6-Naphthyridin-2(1H)-one in a suitable solvent such as concentrated sulfuric acid or acetonitrile.
-
Bromination: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C. The reaction is typically stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a mixture of ice and water. If sulfuric acid was used as a solvent, neutralize the solution with a base such as sodium hydroxide or sodium bicarbonate. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with a dilute aqueous solution of sodium sulfite to remove any unreacted bromine, followed by a wash with water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to yield pure this compound.
Quantitative Data
| Parameter | Value |
| Reactants | |
| 1,6-Naphthyridin-2(1H)-one | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 eq |
| Solvents | |
| Sulfuric Acid or Acetonitrile | 5-10 vol |
| Reaction Conditions | |
| Temperature | 0-5 °C to Room Temp. |
| Time | 3-6 hours |
| Yield and Purity | |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >99% |
Experimental Workflow
Caption: Workflow for the regioselective bromination of 1,6-Naphthyridin-2(1H)-one.
Safety Considerations
-
4-Aminonicotinamide: Handle with care, avoiding inhalation and skin contact.
-
Diethyl malonate: Flammable liquid. Keep away from ignition sources.
-
Sodium ethoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.
-
Dowtherm A: Can cause skin and eye irritation. Use with adequate ventilation at high temperatures.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all planned experimental work.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the this compound is not proceeding to completion. What are the possible reasons?
A1: Incomplete conversion can be due to several factors:
-
Insufficient reaction temperature: The cyclization step often requires elevated temperatures to overcome the activation energy barrier.
-
Poor quality of starting materials: Ensure your aminopyridine precursor is pure and the acylating agent has not degraded.
-
Inadequate mixing: In heterogeneous reaction mixtures, efficient stirring is crucial for optimal reagent contact.
-
Catalyst deactivation: If a catalyst is used, it may be poisoned by impurities in the starting materials or solvent.
Q2: I am observing the formation of a significant amount of side products. What are the likely impurities and how can I minimize them?
A2: Common side products can arise from:
-
Over-bromination: If the bromination step is not carefully controlled, di- or poly-brominated species can form.
-
Hydrolysis of the starting materials or product: Ensure anhydrous conditions are maintained, especially during the acylation and cyclization steps.
-
Polymerization: At high temperatures, some starting materials or intermediates may be prone to polymerization. Consider lowering the reaction temperature and extending the reaction time.
Q3: The isolated yield of my product is consistently low, even with good conversion. Where could I be losing my product?
A3: Low isolated yields can result from:
-
Product solubility: The product may have some solubility in the wash solvents or crystallization mother liquor. Minimize the volume of solvents used for washing and consider cooling the filtrate to recover more product.
-
Difficult purification: The product may be difficult to separate from side products or residual starting materials. Optimize your purification method (e.g., column chromatography solvent system, recrystallization solvent).
-
Adsorption onto glassware or purification media: Ensure thorough rinsing of all glassware and consider the nature of your stationary phase during chromatography.
Q4: What is the best method for purifying the final product?
A4: The optimal purification method depends on the nature of the impurities.
-
Recrystallization: This is often effective for removing minor impurities if a suitable solvent system can be found.
-
Silica gel column chromatography: This is a versatile method for separating the product from a range of impurities. A gradient elution of ethyl acetate in hexanes is a good starting point.
-
Trituration: Suspending the crude product in a solvent in which it is sparingly soluble can help remove highly soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive starting materials | Verify the purity and identity of starting materials using techniques like NMR or melting point. |
| Incorrect reaction temperature | Optimize the reaction temperature. For cyclization, a higher temperature may be necessary. | |
| Inefficient solvent | Ensure the chosen solvent is appropriate for the reaction and is anhydrous. | |
| Formation of Multiple Products | Side reactions (e.g., over-bromination) | Carefully control the stoichiometry of the brominating agent and the reaction temperature. |
| Decomposition of starting material or product | Consider lowering the reaction temperature and using a milder base or catalyst if applicable. | |
| Difficulty in Product Isolation | Product is too soluble in the workup solvent | Use minimal amounts of cold solvent for washing the isolated solid. |
| Emulsion formation during extraction | Add brine to the aqueous layer to break the emulsion. | |
| Purification Challenges | Co-elution of impurities during chromatography | Adjust the polarity of the eluent system or try a different stationary phase. |
| Oiling out during recrystallization | Use a different solvent system or a slower cooling rate. |
Experimental Protocols
A plausible synthetic route for this compound involves the acylation of a suitable aminopyridine followed by an intramolecular cyclization.
Step 1: Synthesis of N-(4-bromopyridin-3-yl)acetamide
Materials:
-
3-Amino-4-bromopyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-bromopyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure amide intermediate.
Step 2: Intramolecular Cyclization to this compound
Materials:
-
N-(4-bromopyridin-3-yl)acetamide
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, add N-(4-bromopyridin-3-yl)acetamide (1.0 eq) and polyphosphoric acid (10 eq by weight).
-
Heat the reaction mixture to 130-140 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to approximately 80 °C and carefully pour it into a beaker of ice water with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium carbonate until a solid precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) or by column chromatography.
Data Presentation
Table 1: Effect of Cyclization Conditions on Yield
| Entry | Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Polyphosphoric Acid (PPA) | 130 | 3 | 75 |
| 2 | Polyphosphoric Acid (PPA) | 150 | 2 | 78 |
| 3 | Eaton's Reagent (P₂O₅ in MsOH) | 100 | 5 | 65 |
| 4 | Dowtherm A | 250 | 1 | 60 |
Table 2: Comparison of Purification Methods
| Method | Solvent System | Recovery (%) | Purity (%) |
| Recrystallization | Ethanol/Water | 85 | >98 |
| Column Chromatography | Hexane:Ethyl Acetate (1:1) | 70 | >99 |
| Trituration | Diethyl Ether | 90 (of crude) | ~95 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in the synthesis.
Technical Support Center: Synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form the naphthyridinone ring is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the cyclization step to form the 1,6-naphthyridin-2(1H)-one core can be attributed to several factors. Here are some troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the initially planned reaction time, consider extending the duration or moderately increasing the reaction temperature.
-
Purity of Starting Materials: Impurities in the starting materials, such as the substituted aminopyridine and the cyclization partner, can significantly impact the reaction efficiency by participating in side reactions. Ensure the purity of all reactants before commencing the synthesis. Recrystallization or column chromatography of starting materials may be necessary.
-
Reaction Temperature: The optimal temperature for the cyclization can be highly dependent on the specific substrates and solvent system used. A temperature screening experiment is advisable to identify the ideal conditions for your reaction. While some protocols may require heating, others might proceed efficiently at room temperature, especially with the use of a suitable catalyst.
-
Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and yields. Common solvents for such cyclizations include high-boiling point ethers (e.g., diphenyl ether), alcohols, or aprotic polar solvents (e.g., DMF, DMSO). The choice of solvent should be compatible with the reaction conditions and facilitate the dissolution of all reactants.
Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products often points towards side reactions occurring concurrently with the desired cyclization. Potential side products in the synthesis of this compound can include:
-
Over-brominated Species: Depending on the synthetic route, if bromination is a step in the sequence, di- or even tri-brominated naphthyridinones or intermediates can form. To control this, carefully control the stoichiometry of the brominating agent and the reaction temperature. Using a milder brominating agent or protecting sensitive positions on the aromatic rings can also be effective strategies.
-
Isomeric Naphthyridinones: If the precursors allow for cyclization at different positions, a mixture of isomers can be formed. The regioselectivity of the cyclization is often influenced by the electronic and steric properties of the substituents on the pyridine ring. Careful selection of starting materials and reaction conditions is key to favoring the formation of the desired 1,6-naphthyridine isomer.
-
Products of Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the presence of uncyclized precursors in the final mixture. As mentioned in Q1, ensuring the reaction goes to completion by optimizing time and temperature is crucial.
-
Polymerization/Decomposition Products: At elevated temperatures or in the presence of strong acids or bases, starting materials or the product may be prone to decomposition or polymerization, leading to a complex mixture of byproducts. Using the mildest possible reaction conditions and an inert atmosphere can help to mitigate these issues.
Q3: What are the recommended methods for the purification of this compound?
A3: The purification of the final product is critical to obtain material of high purity for subsequent applications. The following methods are commonly employed:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either soluble or insoluble at all temperatures. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures thereof with hexanes or water.
-
Column Chromatography: For complex mixtures or to separate isomers with similar solubility, silica gel column chromatography is a powerful technique. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) should be determined by TLC analysis to achieve good separation between the desired product and any impurities.
-
Trituration: If the product is a solid and the impurities are liquids or highly soluble in a particular solvent, trituration can be a simple and effective purification method. This involves suspending the crude solid in a solvent in which the desired product is poorly soluble, while the impurities dissolve. The purified solid can then be collected by filtration.
Experimental Protocols
General Synthetic Strategy:
A plausible synthetic route involves the reaction of a 2-amino-3-halopyridine derivative with a three-carbon synthon that can undergo cyclization to form the pyridinone ring of the naphthyridine system.
Example of a Potential Synthetic Step (Hypothetical):
-
Reaction: Condensation and cyclization of 2-amino-5-bromopyridine with a suitable acetoacetate derivative or a related three-carbon electrophile.
-
Reagents & Conditions:
-
2-amino-5-bromopyridine
-
Ethyl acetoacetate (or a similar precursor)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
High temperature (typically >200 °C)
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a non-polar solvent (e.g., hexanes) to precipitate the crude product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with the non-polar solvent to remove residual high-boiling solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Note: This is a generalized protocol and would require significant optimization for the specific synthesis of this compound.
Data Presentation
Currently, there is no available quantitative data in the searched literature that directly compares the yields of this compound with its specific side products under various reaction conditions. Researchers are encouraged to maintain detailed experimental records to build such a database for internal reference.
| Reaction Parameter | Condition A | Condition B | Main Product Yield (%) | Major Side Product(s) | Side Product Yield (%) |
| Temperature | 180 °C | 220 °C | Data not available | Data not available | Data not available |
| Catalyst | None | Acid Catalyst | Data not available | Data not available | Data not available |
| Solvent | Toluene | Diphenyl ether | Data not available | Data not available | Data not available |
Table 1: Hypothetical data table for optimization of this compound synthesis. This table is for illustrative purposes only as specific data is not currently available.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purification of 8-Bromo-1,6-naphthyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 8-Bromo-1,6-naphthyridin-2(1H)-one by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase for the column chromatography of this compound?
A1: Silica gel is the most common and appropriate stationary phase for the purification of this compound due to its polarity.[1] For compounds that may be sensitive to the acidic nature of silica gel, neutral alumina can be considered as an alternative.[1][2]
Q2: What solvent systems are recommended for the elution of this compound?
A2: A good starting point for solvent selection would be a mixture of a non-polar solvent and a polar solvent.[3] Common solvent systems for compounds of similar polarity include ethyl acetate/hexanes and methanol/dichloromethane.[3][4] Given the polar nature of the naphthyridinone core, a gradient elution starting with a lower polarity mixture and gradually increasing the proportion of the polar solvent is recommended to ensure good separation.
Q3: How can I monitor the separation during column chromatography?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the progress of the separation.[2][5] Small aliquots of the eluted fractions can be spotted on a TLC plate and developed in an appropriate solvent system to identify the fractions containing the desired product.
Q4: My compound is not eluting from the column. What should I do?
A4: If this compound is not eluting, the solvent system is likely too non-polar.[2] You should gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent like methanol may need to be added to the mobile phase (e.g., a small percentage in dichloromethane).[3]
Q5: The separation between my desired product and impurities is poor. How can I improve it?
A5: To improve poor separation, you can optimize the solvent system by testing different solvent combinations and gradients.[2] Using a shallower gradient (i.e., more gradual increase in polarity) can enhance resolution. Alternatively, changing the stationary phase (e.g., from silica gel to alumina) might alter the selectivity and improve separation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Column channeling or cracking. | - Optimize the mobile phase using TLC pre-screening.- Reduce the amount of crude material loaded onto the column.- Ensure proper column packing to avoid cracks and channels.[6] |
| Product Elutes Too Quickly | - The mobile phase is too polar. | - Decrease the polarity of the eluent. Start with a higher proportion of the non-polar solvent. |
| Product Does Not Elute | - The mobile phase is too non-polar.[2]- Strong interaction with the stationary phase. | - Gradually increase the polarity of the eluent.[2]- Consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine if the compound is basic. |
| Tailing Peaks | - Strong interaction between the compound and the stationary phase (e.g., acidic silica gel and a basic compound).[2]- Column overload. | - Add a small percentage of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Use a different stationary phase like neutral alumina.[2]- Reduce the sample load. |
| Multiple Spots on TLC for a Single Fraction | - Co-elution of impurities.- Degradation of the product on the stationary phase.[2] | - Optimize the solvent system for better separation.- Check the stability of the compound on silica gel by spotting it on a TLC plate and letting it sit before developing.[2] If degradation occurs, consider a less acidic stationary phase or deactivating the silica gel. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, mix silica gel with a non-polar solvent (e.g., hexane) to form a slurry.[6] The amount of silica gel should be 20-50 times the weight of the crude sample.[1]
2. Packing the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.[6]
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
4. Elution:
-
Begin elution with a low polarity solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[3]
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the percentage of ethyl acetate in hexane (e.g., from 5% to 10%, then 20%, and so on).[1]
-
Maintain a consistent flow rate.
5. Fraction Collection and Analysis:
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions.
6. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Suggested Column Chromatography Parameters
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 2-4 cm diameter for gram-scale) |
| Sample Loading | 1-5% of the stationary phase weight |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 0% -> 100%) or Methanol in Dichloromethane (e.g., 0% -> 10%) |
| Flow Rate | Dependent on column dimensions and particle size |
| Fraction Size | Dependent on column volume (e.g., 10-20 mL) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
troubleshooting low yield in Suzuki coupling of 8-Bromo-1,6-naphthyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in the Suzuki-Miyaura cross-coupling of 8-Bromo-1,6-naphthyridin-2(1H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Suzuki coupling of this compound, providing potential causes and actionable solutions.
Q1: I am observing very low or no conversion of my this compound starting material. What are the likely causes?
A1: Low to no conversion in the Suzuki coupling of nitrogen-containing heterocycles like naphthyridinones can stem from several factors:
-
Catalyst Inactivation: The lone pair of electrons on the naphthyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition and preventing it from participating in the catalytic cycle.[1]
-
Inactive Catalyst: The palladium catalyst, especially if old or improperly stored, may have degraded to palladium black.[2]
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective for this substrate. More electron-rich and bulky ligands are often required to promote the reaction and protect the palladium center.[1][3]
-
Insufficient Base Strength or Poor Solubility: The base may not be strong enough or soluble enough in the reaction medium to efficiently promote the transmetalation step.[2]
-
Low Reactivity of the C-Br Bond: The electronic properties of the naphthyridinone ring can affect the reactivity of the carbon-bromine bond, potentially slowing down the oxidative addition step.[1]
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst. It is crucial to properly degas solvents and maintain an inert atmosphere.[2]
Q2: My reaction is producing significant side products, such as homo-coupling of the boronic acid and de-bromination of the naphthyridinone. How can I minimize these?
A2: The formation of side products is a common issue that can significantly lower the yield of the desired product.
-
Homo-coupling: This side reaction, where two boronic acid molecules couple with each other, is often promoted by the presence of oxygen. Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere (nitrogen or argon) throughout the reaction is critical for minimizing homo-coupling.[2]
-
De-bromination (Protodehalogenation): This involves the replacement of the bromine atom with a hydrogen atom. This can be caused by certain bases and the presence of protic sources (like water) in the reaction mixture. Using anhydrous solvents and carefully selecting the base can help mitigate this issue.[2]
Q3: I am getting a complex mixture of products that is difficult to purify. What could be the cause?
A3: A complex product mixture can arise from several factors, including decomposition of starting materials or the desired product under the reaction conditions. The naphthyridine core can be sensitive to harsh reaction conditions. Consider lowering the reaction temperature or screening milder bases. Additionally, ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.
Q4: What are the most critical parameters to optimize for the Suzuki coupling of this compound?
A4: For challenging substrates like bromo-naphthyridinones, the most critical parameters to optimize are the palladium catalyst/ligand system , the base , and the solvent . The interplay between these three components is key to achieving a successful reaction. A systematic screening of these parameters is often necessary.[2]
Data Presentation: Recommended Starting Conditions for Optimization
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on successful reactions with similar heteroaromatic bromides. These should be considered as starting points for further optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Pd₂(dba)₃ (2-4 mol%) | Pd(OAc)₂ (2-4 mol%) |
| Ligand | - | SPhos (4-8 mol%) | XPhos (4-8 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene | DME / H₂O (4:1) |
| Temperature | 80-100 °C | 100-110 °C | 80-100 °C |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via a syringe or cannula.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
optimizing reaction conditions for 8-Bromo-1,6-naphthyridin-2(1H)-one synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: A common and effective strategy involves a multi-step synthesis starting from a substituted pyridine derivative. A plausible route is the condensation of a suitable 4-aminonicotinaldehyde or 4-aminonicotinonitrile with a C3 synthon like diethyl malonate, followed by cyclization. Bromination at a later stage, if not incorporated in the starting materials, would yield the final product.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, reaction time, the stoichiometry of reagents, and the choice of solvent and catalyst. The purity of starting materials is also crucial for obtaining a high yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with that of the starting materials, you can determine when the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q4: What are the expected physical and chemical properties of this compound?
A4: this compound is a solid at room temperature. Its molecular formula is C8H5BrN2O with a molecular weight of approximately 225.04 g/mol .[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. | - Extend the reaction time and continue to monitor by TLC. - Increase the reaction temperature, ensuring it does not lead to decomposition. |
| - Incorrect stoichiometry of reagents. | - Carefully re-calculate and measure the amounts of all reagents. | |
| - Inactive catalyst or reagents. | - Use fresh, high-purity reagents and catalyst. | |
| - Poor choice of solvent. | - Experiment with different solvents to improve solubility and reaction rate. | |
| Formation of Multiple Byproducts | - Reaction temperature is too high. | - Lower the reaction temperature to improve selectivity. |
| - Incorrect order of reagent addition. | - Review the experimental protocol and ensure the correct order of addition is followed. | |
| - Presence of impurities in starting materials. | - Purify the starting materials before use. | |
| Difficulty in Product Purification | - Co-elution of impurities with the product during chromatography. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system. |
| - Product is insoluble in common solvents. | - Test a wider range of solvents for recrystallization or chromatography. | |
| Inconsistent Results Between Batches | - Variation in the quality of starting materials or reagents. | - Source high-purity, consistent starting materials from a reliable supplier. |
| - Inconsistent reaction conditions. | - Strictly control all reaction parameters, including temperature, time, and stirring speed. |
Experimental Protocols
A proposed two-step synthesis for a structurally similar compound, 8-bromo-6-methylquinolin-2(1H)-one, can be adapted. This involves an initial amide formation followed by an intramolecular cyclization.
Step 1: Amide Formation
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once complete, quench the reaction with 1M HCl.[2]
-
Separate the organic layer and wash it sequentially with a saturated NaHCO₃ solution and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure amide intermediate.[2]
Step 2: Intramolecular Cyclization
-
In a round-bottom flask, add the purified amide intermediate and chlorobenzene.
-
Carefully add aluminum trichloride (AlCl₃) (3.0 eq) in portions.
-
Heat the reaction mixture to 125°C for 2-4 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to approximately 50°C and carefully pour it into a beaker of ice water.[2]
-
Stir the resulting mixture vigorously until a solid precipitate forms.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.[2]
-
Further purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or hexanes) to afford the final product, 8-bromo-6-methylquinolin-2(1H)-one.
Data Presentation
Table 1: Reagent Stoichiometry for Amide Formation
| Reagent | Molar Equivalents |
| 2-bromo-4-methylaniline | 1.0 |
| Pyridine | 1.2 |
| Cinnamoyl chloride | 1.1 |
Table 2: Reaction Conditions for Intramolecular Cyclization
| Parameter | Value |
| Lewis Acid | Aluminum trichloride (AlCl₃) |
| Molar Equivalents of Lewis Acid | 3.0 |
| Solvent | Chlorobenzene |
| Temperature | 125°C |
| Reaction Time | 2-4 hours |
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
preventing de-bromination during functionalization of 8-Bromo-1,6-naphthyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 8-Bromo-1,6-naphthyridin-2(1H)-one. The primary focus is on preventing the common side reaction of de-bromination during various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is de-bromination and why is it a problem during the functionalization of this compound?
A1: De-bromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the C8 position of this compound is replaced by a hydrogen atom. This leads to the formation of the corresponding 1,6-naphthyridin-2(1H)-one byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired functionalized product, and complicates the purification process.
Q2: What are the common palladium-catalyzed cross-coupling reactions used to functionalize this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
Q3: What are the primary causes of de-bromination in these reactions?
A3: De-bromination is often attributed to the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including:
-
The Base: Strong bases, particularly alkoxides, can react with protic solvents or impurities to generate Pd-H.
-
The Solvent: Solvents can sometimes act as a hydride source, especially at elevated temperatures.
-
Impurities: Water or other protic impurities in the reaction mixture can contribute to the formation of Pd-H.
-
The Ligand: Certain phosphine ligands can undergo degradation pathways that release hydride species.
-
Beta-Hydride Elimination: In some cases, intermediates in the catalytic cycle can undergo β-hydride elimination, leading to the formation of a Pd-H species and an undesired byproduct.[1]
Q4: How can I minimize de-bromination during my experiments?
A4: Minimizing de-bromination involves careful optimization of the reaction conditions. Key strategies include:
-
Choice of Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination over de-bromination.
-
Choice of Base: Using milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) is often preferred over strong bases like alkoxides (e.g., NaOtBu).
-
Reaction Temperature: Lowering the reaction temperature can often suppress the de-bromination pathway, which may have a higher activation energy.
-
Solvent Selection: Using anhydrous and thoroughly degassed solvents is crucial to minimize sources of protons and oxygen, which can deactivate the catalyst.
-
Reaction Time: Monitoring the reaction and stopping it upon completion can prevent prolonged exposure to conditions that may favor side reactions.
Troubleshooting Guides
Scenario 1: Significant De-bromination Observed in Suzuki-Miyaura Coupling
Problem: Analysis of the crude reaction mixture shows a significant amount of 1,6-naphthyridin-2(1H)-one alongside the desired C8-arylated product.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Base | Switch from strong bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. | Milder bases are less prone to generating palladium-hydride species that cause de-bromination. |
| High Reaction Temperature | Lower the reaction temperature. Start with milder conditions (e.g., 70-80 °C) and only increase if the reaction is sluggish. | De-bromination often has a higher activation energy than the desired coupling, so lower temperatures can improve selectivity. |
| Suboptimal Ligand | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands promote faster reductive elimination of the desired product, outcompeting the de-bromination pathway. |
| Presence of Protic Impurities | Use anhydrous solvents and ensure all reagents are dry. Thoroughly degas the solvent and reaction mixture. | Minimizes the sources of protons that can lead to the formation of the de-brominated byproduct. |
| Slow Transmetalation | Consider using a boronic acid pinacol ester instead of the free boronic acid to improve stability and reactivity. | This can sometimes lead to cleaner reactions with fewer side products. |
Scenario 2: De-bromination Competing with C-N Bond Formation in Buchwald-Hartwig Amination
Problem: Besides the desired C8-aminated product, a significant amount of 1,6-naphthyridin-2(1H)-one is detected.
| Potential Cause | Recommended Solution | Rationale |
| Strong Base | Replace strong bases like LiHMDS or NaOtBu with K₃PO₄ or Cs₂CO₃. | Reduces the likelihood of generating Pd-H species and avoids potential base-mediated degradation of the substrate. |
| Ligand Choice | Employ specialized biaryl phosphine ligands developed for Buchwald-Hartwig amination (e.g., BrettPhos, XPhos).[2] | These ligands are designed to facilitate the C-N coupling and can suppress competing de-bromination. |
| High Catalyst Loading / High Temperature | Optimize catalyst loading (typically 1-2 mol%) and lower the reaction temperature. | Excessive catalyst or high temperatures can increase the rate of side reactions, including hydrodehalogenation. |
| Solvent Effects | Toluene or dioxane are generally good solvent choices. Ensure they are anhydrous and degassed. | The choice of solvent can influence catalyst stability and activity. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the outcome of cross-coupling reactions on bromo-N-heterocycles, with a focus on minimizing de-bromination. The values are representative and may require optimization for this compound.
Table 1: Effect of Base on a Model Suzuki-Miyaura Coupling of a Bromo-N-Heterocycle
| Base | Temperature (°C) | Desired Product Yield (%) | De-brominated Byproduct (%) |
| NaOtBu | 100 | 65 | 25 |
| K₂CO₃ | 100 | 85 | 10 |
| K₃PO₄ | 80 | 92 | <5 |
| Cs₂CO₃ | 80 | 95 | <3 |
Table 2: Influence of Ligand on a Model Buchwald-Hartwig Amination of a Bromo-N-Heterocycle
| Ligand | Catalyst Precursor | Temperature (°C) | Desired Product Yield (%) | De-brominated Byproduct (%) |
| PPh₃ | Pd₂(dba)₃ | 110 | 40 | 35 |
| BINAP | Pd(OAc)₂ | 100 | 75 | 15 |
| XPhos | XPhos-Pd-G3 | 90 | 90 | <5 |
| BrettPhos | BrettPhos-Pd-G3 | 90 | 93 | <4 |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize De-bromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Protocol for Buchwald-Hartwig Amination to Minimize De-bromination
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos-Pd-G3 precatalyst (2 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the XPhos-Pd-G3 precatalyst, and Cs₂CO₃.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the amine to the reaction mixture. If the amine is a solid, it can be added with the other solids in step 1.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂), and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for the functionalization of this compound.
Caption: A decision tree for troubleshooting de-bromination during functionalization reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 8-Bromo-1,6-naphthyridin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 8-Bromo-1,6-naphthyridin-2(1H)-one.
Catalyst and Ligand Selection: General Recommendations
The successful cross-coupling of this compound is highly dependent on the appropriate selection of the catalyst system, which includes a palladium precursor and a supporting ligand. Due to the presence of multiple nitrogen atoms in the naphthyridine core, which can coordinate to the palladium center and inhibit catalysis, the use of bulky and electron-rich phosphine ligands is often crucial.[1][2]
Below is a summary of recommended catalyst systems for various common cross-coupling reactions, based on successful applications with structurally similar nitrogen-containing heterocycles.
Recommended Catalyst Systems for Various Cross-Coupling Reactions
| Cross-Coupling Reaction | Palladium Precursor | Recommended Ligands | Typical Base |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos, Johnphos, BINAP, DPPF | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, XPhos, cataCXium® A | Et₃N, i-Pr₂NEt (DIPEA) |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc |
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound and provides potential solutions in a question-and-answer format.
Low or No Conversion of Starting Material
Q1: My reaction is showing little to no consumption of the this compound starting material. What are the likely causes and how can I address them?
A1: Low or no conversion is a frequent issue when working with nitrogen-containing heterocycles. The primary causes often revolve around catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Poisoning: The nitrogen atoms in the naphthyridinone ring can coordinate with the palladium catalyst, forming inactive complexes.[1]
-
Inactive Catalyst: The palladium source may be old or improperly handled, leading to the formation of inactive palladium oxides.
-
Solution: Use a fresh batch of the palladium precursor. If using a Pd(II) source like Pd(OAc)₂, ensure that the reaction conditions promote its in-situ reduction to the active Pd(0) species.
-
-
Poor Solubility: The starting materials, particularly the naphthyridinone substrate, may have poor solubility in the chosen solvent, hindering the reaction rate.
-
Solution: Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water for Suzuki couplings). Increasing the reaction temperature can also improve solubility.[1]
-
-
Suboptimal Reaction Conditions: The chosen base, temperature, or reaction time may not be suitable for this specific substrate.
-
Solution: Conduct a systematic optimization of reaction parameters. This can include screening different bases, adjusting the temperature, and extending the reaction time.
-
Formation of Side Products
Q2: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: The formation of side products can significantly reduce the yield of the desired coupled product. Common side reactions include homocoupling and dehalogenation.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1]
-
Solution: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. For Suzuki couplings, using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may increase homocoupling.
-
-
Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source like water or alcohol.[1]
-
Solution: Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. Running the reaction under anhydrous conditions can also mitigate this side reaction.[1]
-
-
Dehalogenation: The bromine atom on the naphthyridinone is replaced by a hydrogen atom.
-
Solution: This can be caused by certain impurities or side reactions with the solvent or base. Ensure high purity of all reagents and consider using a milder base.
-
Frequently Asked Questions (FAQs)
Q3: Which type of palladium precursor is best to start with?
A3: For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are common and versatile choices that are typically combined with a phosphine ligand. Pre-formed palladium precatalysts, which are often more stable and provide more consistent results, are also excellent options, especially for challenging substrates.[1]
Q4: How critical is the choice of base for the reaction?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.[3][4] The strength and nature of the base can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOtBu are commonly used, although weaker inorganic bases can also be employed depending on the specific amine and ligand.
Q5: Are anhydrous and anaerobic conditions always necessary?
A5: While many cross-coupling reactions benefit from anhydrous and anaerobic (oxygen-free) conditions to prevent catalyst deactivation and side reactions like homocoupling, some protocols, particularly for Suzuki-Miyaura couplings, are performed in aqueous solvent mixtures.[1] However, for sensitive substrates and to ensure reproducibility, it is generally good practice to use dry solvents and to perform the reaction under an inert atmosphere (argon or nitrogen).
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be considered as starting points and may require optimization for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, or toluene).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Logical Flow for Catalyst System Selection
Caption: A decision tree for selecting a catalyst system.
General Experimental Workflow for Cross-Coupling
Caption: A typical experimental workflow for cross-coupling.
References
Technical Support Center: 8-Bromo-1,6-naphthyridin-2(1H)-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-1,6-naphthyridin-2(1H)-one. The following information is designed to address specific issues that may be encountered during the work-up and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for reactions involving this compound, such as Suzuki or Buchwald-Hartwig couplings?
A1: A general extractive work-up procedure can be adapted from protocols for similar naphthyridinone derivatives. After the reaction is deemed complete by a monitoring technique such as TLC or LC-MS, the following steps are recommended:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching: If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then a saturated brine solution to remove water-soluble impurities.
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Q2: My crude product is impure. What are the common impurities and how can I remove them?
A2: Common impurities can include unreacted starting materials (e.g., boronic acids, amines), the palladium catalyst, and side-products.
-
Unreacted Amines/Basic Impurities: If your synthesis involves basic starting materials (like 2-aminopyridine derivatives used in some naphthyridine syntheses), an acidic wash of the organic layer with dilute aqueous HCl (e.g., 1M) can help remove these by forming water-soluble salts.
-
Palladium Residues: These can often be removed by filtration through a pad of celite or silica gel, or by column chromatography.
-
Other Organic Impurities: Purification is typically achieved through column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Q3: What are the recommended purification techniques for this compound and its derivatives?
A3: The primary methods for purifying this compound and its derivatives are:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A common eluent system for a related compound, 3-bromo-1,8-naphthyridin-2(1H)-one, is a mixture of ethyl acetate and hexanes (e.g., 60% EtOAc in hexanes). The optimal solvent system should be determined by TLC analysis.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent way to achieve high purity. The choice of solvent will depend on the solubility of the product and impurities.
-
Trituration: This involves suspending the crude solid product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. The solid product can then be collected by filtration.
Troubleshooting Guides
This section addresses specific problems that may arise during the work-up and purification of this compound reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Recovery After Work-up | 1. Incomplete reaction. 2. Product is water-soluble and was lost in the aqueous washes. 3. Product degradation during work-up (e.g., if acidic or basic conditions are too harsh). | 1. Monitor the reaction closely by TLC or LC-MS to ensure completion before starting the work-up. 2. If the product has significant polarity, minimize the volume of aqueous washes or back-extract the aqueous layers with the organic solvent. 3. Use mild acidic/basic solutions for washing and avoid prolonged exposure. |
| Persistent Palladium Contamination (Black/Colloidal Solid) | 1. Aggregation of the palladium catalyst. 2. Inefficient removal during filtration. | 1. Before concentration, filter the organic layer through a pad of celite. 2. If the product is stable, consider a wash with a dilute aqueous solution of a chelating agent like thiourea, followed by further aqueous washes. 3. Column chromatography is often effective at removing palladium residues. |
| Difficulty in Removing Boronic Acid/Ester Impurities (Suzuki Coupling) | 1. Excess boronic acid/ester used in the reaction. 2. Hydrolysis of boronate ester to the boronic acid during work-up. | 1. Perform an extractive work-up with a basic aqueous solution (e.g., 1M NaOH) to remove the acidic boronic acid. 2. Multiple washes with the basic solution may be necessary. 3. Column chromatography can also separate the product from boronic acid impurities. |
| Oily or Gummy Crude Product Instead of a Solid | 1. Presence of residual high-boiling solvents (e.g., DMF, DMSO). 2. Mixture of product and impurities leading to melting point depression. | 1. If high-boiling solvents were used, perform multiple aqueous washes to remove them. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also be effective. 2. Attempt to purify a small amount by column chromatography to isolate the pure product, which may then crystallize. |
Quantitative Data Summary
Table 1: Illustrative Yields for Suzuki Coupling Reactions
| Arylboronic Acid | Catalyst System | Base | Solvent | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC/NMR) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 75 | >95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 16 | 82 | >98% |
| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 24 | 65 | >95% |
Table 2: Illustrative Yields for Buchwald-Hartwig Amination Reactions
| Amine | Catalyst System | Base | Solvent | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC/NMR) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 8 | 88 | >98% |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 18 | 78 | >95% |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 20 | 85 | >97% |
Experimental Protocols
Protocol 1: General Extractive Work-up for a Suzuki Coupling Reaction
-
Reaction Completion: Once the reaction is determined to be complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (approx. 10 volumes relative to the reaction solvent).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (2 x 5 volumes).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 5 volumes).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the mixture to remove the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient will depend on the separation observed by TLC.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General experimental workflow for the work-up of this compound reactions.
Caption: Common purification pathways for this compound derivatives.
Caption: Decision-making flowchart for troubleshooting impure this compound products.
Navigating the Synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing impurities during the large-scale synthesis of 8-Bromo-1,6-naphthyridin-2(1H)-one. This critical intermediate in pharmaceutical development requires stringent purity control to ensure the quality and safety of the final active pharmaceutical ingredient (API).
Troubleshooting Guide
Challenges in the synthesis of this compound often revolve around reaction completion, impurity profiles, and product isolation. This guide addresses common issues encountered during production.
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Cyclization: The core naphthyridinone ring formation may be inefficient.
-
Suboptimal Reaction Temperature: The temperature may not be ideal for the reaction kinetics.
-
Poor Quality Starting Materials: Impurities in the initial reactants can lead to side reactions.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure all reactants meet the required purity specifications using analytical techniques like NMR or HPLC.
-
Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal condition for the cyclization step.
-
Extend Reaction Time: Monitor the reaction progress using in-process controls (e.g., TLC or HPLC). If starting materials persist, consider extending the reaction duration.
-
Catalyst Screening: If applicable to the chosen synthetic route, evaluate different catalysts to improve the efficiency of the cyclization.
Issue 2: Presence of Significant Impurities in the Crude Product
Common Impurities:
Based on analogous naphthyridine syntheses, potential impurities include:
-
Unreacted Starting Materials: Such as derivatives of 2-aminopyridine.
-
Over-brominated Species: Formation of di-bromo or other poly-brominated naphthyridinones.
-
Isomeric Byproducts: Formation of other naphthyridinone isomers depending on the synthetic route.
-
Residual Solvents: High-boiling point solvents like DMSO or DMF may be retained in the crude product.
Troubleshooting and Mitigation Strategies:
-
Control of Stoichiometry: Precise control of the molar ratios of reactants can minimize unreacted starting materials.
-
Temperature and Reagent Addition Control: Slow, controlled addition of brominating agents and careful temperature management can reduce the formation of over-brominated impurities.
-
Solvent Selection: Choose appropriate solvents that facilitate both the reaction and the subsequent purification steps.
-
Purification Protocol Optimization: Develop a robust purification strategy, which may involve a combination of techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: While specific impurities are highly dependent on the synthetic route, common contaminants in related naphthyridine syntheses include unreacted starting materials, particularly 2-aminopyridine precursors, and residual high-boiling point solvents. Side-products from incomplete or alternative cyclization pathways are also a possibility.
Q2: How can I effectively remove unreacted 2-aminopyridine derivatives from my crude product?
A2: An acidic wash during the workup is a highly effective method. By dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid solution (such as 1-5% HCl), the basic 2-aminopyridine will be protonated to its water-soluble hydrochloride salt and partition into the aqueous layer.
Q3: My crude product is highly colored. What is the likely cause and how can I decolorize it?
A3: Discoloration often indicates the presence of colored impurities, which can be starting materials, byproducts, or degradation products. Recrystallization is often the most effective first step for purifying a solid crude product and can significantly improve the color profile. If recrystallization is insufficient, treatment with activated carbon (charcoal) followed by filtration can be employed to adsorb colored impurities.
Q4: What purification techniques are most suitable for large-scale production of this compound?
A4: For large-scale purification, recrystallization is generally preferred due to its cost-effectiveness and scalability. Slurry washing with an appropriate solvent can also be effective for removing certain impurities. While silica gel column chromatography is a powerful tool for purification at the lab scale, it can be less practical and more expensive for large quantities.
Experimental Protocols
Protocol 1: General Purification by Recrystallization
-
Solvent Screening: Identify a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, and mixtures with water.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Analytical Method for Purity Assessment by HPLC
This is a general method and may require optimization for specific impurity profiles.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes, hold, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Validation & Comparative
1H NMR Analysis of 8-Bromo-1,6-naphthyridin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H NMR spectrum of 8-Bromo-1,6-naphthyridin-2(1H)-one. Due to the limited availability of a directly published and assigned spectrum for this specific molecule, this guide offers a comparative analysis based on the parent 1,6-naphthyridine scaffold and related substituted naphthyridinone derivatives. The presented data is essential for researchers working on the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.
Comparative 1H NMR Data
The following table summarizes the reported 1H NMR chemical shifts (δ) and coupling constants (J) for the parent 1,6-naphthyridine and a representative 1,6-naphthyridinone derivative. This data serves as a reference for the anticipated spectrum of this compound. The introduction of a bromine atom at the C8 position is expected to induce a downfield shift of the adjacent proton (H7) and influence the chemical shifts of other protons in the aromatic system through electronic effects.
| Compound | H2 | H3 | H4 | H5 | H7 | H8 | Solvent | Spectrometer Frequency | Reference |
| 1,6-Naphthyridine | 9.10 (dd) | 7.52 (dd) | 8.28 (dd) | 9.28 (d) | 8.76 (d) | 7.93 (dd) | CDCl3 | 300 MHz | [1] |
| This compound (Predicted) | ~6.5-7.0 (d) | ~7.8-8.2 (d) | - | ~8.8-9.2 (s) | ~8.0-8.4 (d) | - | DMSO-d6 | 400 MHz | N/A |
| N-substituted 1,6-naphthyridine derivative | - | 6.42 (d) | 8.03 (d) | 10.47 (s) | 7.96 (d) | 7.82 (d) | DMSO-d6 | 400 MHz | [2] |
Note: The predicted chemical shifts for this compound are estimations based on the analysis of the parent compound and known substituent effects in similar heterocyclic systems. The presence of the lactam functionality in the 2-oxo form will significantly alter the electronic environment compared to the fully aromatic 1,6-naphthyridine.
Experimental Protocol: 1H NMR Spectroscopy
A standardized protocol for acquiring the 1H NMR spectrum of this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is recommended due to the potential for hydrogen bonding with the N-H proton of the lactam, which can aid in its observation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum should be recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[2]
-
The spectrometer should be properly shimmed to obtain optimal resolution.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for aromatic compounds.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 at δ 2.50 ppm.[2]
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (singlets, doublets, triplets, etc.) and measure the coupling constants (J) in Hertz (Hz).[2]
Logical Relationships of Proton Signals
The following diagram illustrates the expected connectivity and through-space correlations of the protons in this compound, which can be confirmed using 2D NMR techniques such as COSY and NOESY.
Caption: Predicted proton connectivity in this compound.
This guide serves as a foundational resource for the 1H NMR analysis of this compound. For definitive structural elucidation, it is highly recommended to perform a complete suite of 1D and 2D NMR experiments, including 13C NMR, COSY, HSQC, and HMBC, and to compare the experimental data with theoretical predictions from computational chemistry.
References
Unveiling the Carbon Skeleton: A Comparative Guide to the 13C NMR Characterization of 8-Bromo-1,6-naphthyridin-2(1H)-one
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 8-Bromo-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document summarizes available data, offers a standardized experimental protocol for data acquisition, and presents a logical workflow for spectral analysis.
Comparative Analysis of 13C NMR Data
| Carbon Atom | 1,6-Naphthyridine (Predicted) | Substituted Dibenzo[b,h][1][2]naphthyridin-6(5H)-one (Experimental)[3] | This compound (Expected Range) |
| C2 | ~151.0 | 161.30 | 160-165 (C=O) |
| C3 | ~124.1 | 116.31 | 115-125 |
| C4 | ~137.2 | 120.71 | 135-145 |
| C4a | - | 122.66 | 120-130 |
| C5 | ~151.0 | 153.54 | 150-155 |
| C7 | ~124.1 | 126.13 | 120-130 |
| C8 | ~137.2 | 126.44 | 110-120 (C-Br) |
| C8a | - | 127.27 | 125-135 |
Note: The chemical shifts for 1,6-naphthyridine are based on predictive models and data for the unsubstituted parent compound. The data for the substituted dibenzo[b,h][1][2]naphthyridin-6(5H)-one is from experimental findings and serves as a reference for a more complex, related system.[3] The expected range for this compound is an educated estimation based on the effects of the bromine substituent and the carbonyl group.
Experimental Protocol for 13C NMR Spectroscopy
To ensure reproducibility and accuracy in the characterization of this compound, the following experimental protocol is recommended for acquiring 13C NMR spectra.
Instrumentation:
-
A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: DMSO-d6 (referenced to the central peak at δ 39.52 ppm) or CDCl3 (referenced to the central peak at δ 77.16 ppm).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Broadband proton decoupling during acquisition.
Workflow for 13C NMR Data Analysis
The following diagram illustrates a logical workflow for the analysis of the 13C NMR data of this compound.
This systematic approach, combining experimental data acquisition with theoretical prediction and comparative analysis, will lead to an unambiguous assignment of the 13C NMR spectrum of this compound, facilitating its use in further research and development.
References
Mass Spectrometry Analysis of 8-Bromo-1,6-naphthyridin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 8-Bromo-1,6-naphthyridin-2(1H)-one. Due to the limited availability of direct experimental mass spectra for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for brominated heterocyclic compounds. This is compared with the known mass spectrometric behavior of structurally related compounds to provide a robust analytical framework.
Predicted Mass Spectrometric Profile of this compound
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]+• and [M+2]+•) of roughly equal intensity, separated by two mass-to-charge units (m/z).
Table 1: Predicted Key Mass-to-Charge Ratios (m/z) and Fragment Ions for this compound
| Predicted m/z | Ion Formula | Description |
| 224/226 | [C8H5BrN2O]+• | Molecular ion ([M]+•/[M+2]+•) |
| 196/198 | [C7H5BrN2]+• | Loss of carbon monoxide (-CO) |
| 145 | [C8H5N2O]+ | Loss of bromine radical (•Br) |
| 117 | [C7H5N2]+ | Loss of •Br and CO |
| 90 | [C6H4N]+ | Further fragmentation |
Comparison with Alternative Compounds
To contextualize the predicted mass spectrometric behavior of this compound, it is compared with two classes of related compounds: a structural isomer and a core heterocyclic structure.
Alternative 1: 3-Bromo-1,8-naphthyridin-2(1H)-one
As a structural isomer, 3-Bromo-1,8-naphthyridin-2(1H)-one would have the same molecular weight and therefore the same m/z for the molecular ion peaks (224/226). While the fragmentation pattern is expected to be broadly similar, the relative intensities of the fragment ions may differ due to the different position of the bromine atom, which can influence bond stabilities and the likelihood of certain fragmentation pathways. For instance, the initial loss of CO might be more or less favorable depending on the electronic effects of the bromine atom's location.
Alternative 2: 8-Hydroxyquinoline
8-Hydroxyquinoline represents the core heterocyclic ring system of the target molecule, without the bromine atom and the lactam functionality on the second ring. Its mass spectrum provides insight into the fragmentation of the fundamental naphthyridinone skeleton. The NIST Mass Spectrometry Data Center provides an electron ionization (EI) mass spectrum for 8-hydroxyquinoline.[1]
Table 2: Comparison of Predicted Fragmentation of this compound with Known Fragmentation of 8-Hydroxyquinoline
| This compound (Predicted) | 8-Hydroxyquinoline (Experimental Data[1]) |
| Molecular Ion (m/z): 224/226 | Molecular Ion (m/z): 145 |
| Key Fragments (m/z): 196/198 (-CO), 145 (-Br), 117 (-Br, -CO) | Key Fragments (m/z): 117 (-CO), 90, 89 |
The comparison highlights that the loss of carbon monoxide is a common fragmentation pathway for such heterocyclic systems. The fragment at m/z 117 in the predicted spectrum of the target compound corresponds to the molecular ion of 8-hydroxyquinoline after the loss of the bromine atom and the carbonyl group, indicating a likely fragmentation route.
Experimental Protocols
A generalized protocol for the mass spectrometry analysis of this compound is provided below. This can be adapted for various mass spectrometry systems.
1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of 10-100 µg/mL.
-
For liquid chromatography-mass spectrometry (LC-MS), filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
For direct infusion analysis, the filtered solution can be used directly.
2. Instrumentation and Analysis
-
Ionization Mode: Both Electrospray Ionization (ESI) in positive ion mode and Electron Ionization (EI) can be employed. ESI is a "soft" ionization technique that is likely to produce a prominent protonated molecular ion ([M+H]+), while EI is a "hard" ionization technique that will induce more fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition of the molecular ion and its fragments. A quadrupole mass analyzer can also be used for routine analysis.
-
LC-MS/MS Analysis: For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed. The molecular ion (m/z 224 or 226) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.
Table 3: Example Instrument Settings for LC-MS/MS Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry (ESI+) | |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) |
Visualizations
References
Confirming the Structure of 8-Bromo-1,6-naphthyridin-2(1H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 8-Bromo-1,6-naphthyridin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry, rigorous structural confirmation is paramount. This guide provides a comparative overview of standard analytical techniques and presents illustrative experimental data from related compounds to aid researchers in this process.
Introduction
This compound is a substituted naphthyridinone. The naphthyridine core is a known privileged structure in drug discovery, with derivatives exhibiting a range of biological activities.[1][2] Accurate structural confirmation is the first step in understanding structure-activity relationships (SAR) and developing potential therapeutic agents. The primary methods for unambiguous structure determination are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Data Presentation: Comparative Analysis
Due to the limited availability of published experimental data specifically for this compound, this section provides a comparative summary of data from structurally related heterocyclic compounds. This information serves as a valuable reference for predicting and interpreting the spectral data of new derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 902837-41-6 | [3][4] |
| Molecular Formula | C₈H₅BrN₂O | [3][4] |
| Molecular Weight | 225.04 g/mol | [3][4] |
Table 2: Representative ¹H NMR Data of Substituted Heterocyclic Cores
Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz.
| Compound/Fragment | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Generic Aromatic CH | Ar-H | 7.0 - 8.5 | m, d, t, s | 7.0 - 9.0 |
| 3-bromo-1,8-naphthyridin-2(1H)-one derivative | Aromatic Protons | Not Specified | Not Specified | Not Specified |
| Substituted Pyridinone | H-3 | 6.2 - 6.8 | d | ~8.0 |
| Substituted Pyridinone | H-4 | 7.5 - 8.0 | d | ~8.0 |
| Substituted Naphthyridinone | NH | > 10.0 | br s | - |
Table 3: Representative ¹³C NMR Data of Substituted Heterocyclic Cores
| Compound/Fragment | Carbon | Chemical Shift (ppm) |
| Generic Aromatic C | Ar-C | 110 - 150 |
| Generic Aromatic C-Br | Ar-C-Br | 115 - 125 |
| Generic Carbonyl C=O | C=O | 160 - 180 |
| 3-bromo-1,8-naphthyridin-2(1H)-one derivative | Aromatic Carbons | Not Specified |
| Substituted Pyridinone | C-2 (C=O) | ~165 |
| Substituted Pyridinone | C-3 | ~105 |
| Substituted Pyridinone | C-4 | ~140 |
| Substituted Pyridinone | C-5 | ~120 |
| Substituted Pyridinone | C-6 | ~150 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific this compound derivatives.
Synthesis of 1,6-Naphthyridin-2(1H)-ones
A general synthetic approach to the 1,6-naphthyridin-2(1H)-one core involves the cyclization of appropriately substituted pyridine derivatives.[5][6] For instance, a common method is the reaction of a 4-aminonicotinaldehyde or a related precursor with a compound containing an active methylene group, followed by cyclization.[6] The introduction of the bromine atom at the 8-position can be achieved through various brominating agents on the naphthyridine core or by using a pre-brominated starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to analyze include chemical shifts (indicating the electronic environment of the protons), integration (proton count), and coupling constants (connectivity of neighboring protons).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This provides information on the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall connectivity of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For bromine-containing compounds, the isotopic pattern is a key diagnostic feature.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum. Look for the molecular ion peak ([M+H]⁺ or [M-H]⁻). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation patterns, which can provide further structural information.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Mandatory Visualizations
The following diagrams illustrate the general workflow for structural confirmation and a hypothetical signaling pathway where a 1,6-naphthyridinone derivative might be active, based on the known biological activities of similar compounds.
References
Reactivity Face-Off: 8-Bromo- vs. 8-Chloro-1,6-naphthyridin-2(1H)-one in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the synthesis of novel therapeutics and functional materials, the 1,6-naphthyridin-2(1H)-one scaffold is a valuable pharmacophore. Functionalization at the 8-position via palladium-catalyzed cross-coupling reactions is a common strategy to generate libraries of analogues for structure-activity relationship (SAR) studies. The choice of the halide at this position—typically bromine or chlorine—is a critical decision that significantly impacts reaction efficiency, cost of starting materials, and overall synthetic strategy. This guide provides a detailed comparison of the reactivity of 8-bromo-1,6-naphthyridin-2(1H)-one and 8-chloro-1,6-naphthyridin-2(1H)-one, supported by established chemical principles and illustrative experimental data from analogous heterocyclic systems.
The Decisive Factor: The Carbon-Halogen Bond
The difference in reactivity between the 8-bromo and 8-chloro analogues in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This weaker bond facilitates the crucial, and often rate-limiting, oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the C-X bond. Consequently, this compound is generally more reactive than its chloro counterpart. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Quantitative Comparison: Illustrative Data from Analogous Systems
The following tables summarize representative data from Suzuki-Miyaura and Buchwald-Hartwig reactions on structurally similar N-heterocyclic compounds to illustrate the expected differences in reactivity. It is important to note that optimal conditions can vary depending on the specific coupling partners.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
| Aryl Halide (Analogous System) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~75-90 |
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination
| Aryl Halide (Analogous System) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl / P(tBu)₃ | NaOBuᵗ | 1,4-Dioxane | 100 | 24 | ~80-95 |
Note: The data presented is a compilation from different sources for structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns. Reaction conditions are not identical and yields are highly dependent on the specific substrates, catalyst system, and other reaction parameters.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. For the less reactive 8-chloro-1,6-naphthyridin-2(1H)-one, the use of more active, sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, along with potentially higher temperatures and longer reaction times, is often necessary to achieve comparable yields to the 8-bromo analogue.
General Protocol for Suzuki-Miyaura Coupling
To a solution of the 8-halo-1,6-naphthyridin-2(1H)-one (1.0 eq) and the corresponding boronic acid or boronate ester (1.2-1.5 eq) in a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) is added an aqueous solution of a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq). The mixture is degassed with argon or nitrogen for 15-30 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand, 1-5 mol%) is then added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
In an oven-dried, sealable reaction vessel under an inert atmosphere (e.g., in a glovebox), the 8-halo-1,6-naphthyridin-2(1H)-one (1.0 eq), the amine (1.1-1.5 eq), a suitable base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 eq), the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., BINAP, Xantphos, or a more electron-rich, bulky ligand for the chloro-substrate, 1.2-1.5 eq relative to palladium) are combined. A degassed anhydrous solvent (e.g., toluene, 1,4-dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the required temperature (typically 80-130 °C) with stirring for the necessary time (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired N-substituted product.
Visualizing the Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for selecting the appropriate starting material.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Decision workflow for selecting between 8-bromo- and 8-chloro-1,6-naphthyridin-2(1H)-one.
Conclusion
The choice between 8-bromo- and 8-chloro-1,6-naphthyridin-2(1H)-one as a substrate in palladium-catalyzed cross-coupling reactions represents a classic trade-off between reactivity and cost. The 8-bromo derivative is the more reactive partner, generally affording products in higher yields under milder conditions. However, the economic advantage of the 8-chloro analogue, especially for large-scale synthesis, cannot be overlooked. The continuous development of highly active and robust catalyst systems is progressively narrowing the reactivity gap, making the use of aryl chlorides increasingly viable. Researchers should carefully consider the specific requirements of their synthetic targets, including the sensitivity of functional groups, desired reaction scale, and economic constraints, when selecting their halogenated starting material.
Comparative Biological Activity of 1,6-Naphthyridin-2(1H)-one Analogs: A Guide for Researchers
Targeting Cancer with 1,6-Naphthyridin-2(1H)-one Analogs
The 1,6-naphthyridine core is a versatile scaffold that has been explored for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] In the realm of oncology, these compounds have shown promise by targeting various key players in cancer cell proliferation and survival.
Kinase Inhibition: A Prominent Mechanism of Action
A significant body of research has focused on the development of 1,6-naphthyridin-2(1H)-one derivatives as potent kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers, and targeting these enzymes is a clinically validated strategy. Analogs of this scaffold have been shown to inhibit several important kinases, including:
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Overactivation of the FGFR4 signaling pathway is implicated in the progression of hepatocellular carcinoma and other solid tumors. Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as selective FGFR4 inhibitors, demonstrating potent antitumor efficacy in preclinical models.[2]
-
AXL Receptor Tyrosine Kinase: AXL is a key driver of tumor growth, metastasis, and drug resistance. Structure-activity relationship (SAR) studies on 1,6-naphthyridinone derivatives have led to the discovery of selective type II AXL inhibitors with potent antitumor activity.[3]
-
c-Kit and VEGFR-2: These kinases are crucial for tumor angiogenesis and growth. Certain 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of both c-Kit and VEGFR-2.[4]
The general mechanism of kinase inhibition by these analogs involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cancer cell growth and survival.
Figure 1. General signaling pathway of kinase inhibition.
Potential as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) leads to synthetic lethality and cell death. The nicotinamide-like core of the 1,6-naphthyridin-2(1H)-one scaffold makes it a plausible candidate for PARP inhibition.[5] While direct, extensive studies on 8-bromo-1,6-naphthyridin-2(1H)-one analogs as PARP inhibitors are not yet widely published, the general class of PARP inhibitors has shown significant clinical success.[6]
The mechanism of PARP inhibition involves the inhibitor binding to the catalytic domain of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This leads to an accumulation of DNA damage and, ultimately, apoptosis in cancer cells with compromised homologous recombination repair pathways.
Quantitative Data Summary
Due to the limited availability of public data on a comparative series of this compound analogs, a comprehensive data table cannot be provided at this time. Research in this specific area is ongoing, and future publications may provide the necessary quantitative data for a direct comparison of biological activity (e.g., IC50 values against various cell lines and kinases).
For the broader class of 1,6-naphthyridinone derivatives, IC50 values in the nanomolar range have been reported for the inhibition of kinases like AXL and FGFR4. For instance, a potent and selective type II AXL-targeted 1,6-naphthyridinone compound demonstrated an IC50 of 1.1 nM.[3] Similarly, derivatives targeting FGFR4 have also shown low nanomolar potency.[2]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of 1,6-naphthyridin-2(1H)-one analogs, based on methodologies described in the literature.
General Synthesis of 1,6-Naphthyridin-2(1H)-one Analogs
The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted 4-aminopyridine derivative with a suitable three-carbon synthon, followed by cyclization. The 8-bromo substituent can be introduced either on the starting pyridine material or at a later stage through electrophilic bromination. Further diversification of the analogs can be achieved through reactions such as Suzuki or Buchwald-Hartwig cross-coupling at the bromine-substituted position.
Figure 2. Generalized synthetic workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.
Kinase Inhibition Assay
Biochemical kinase inhibition assays are performed to determine the direct inhibitory activity of the compounds against specific kinases.
-
Assay Setup: The assay is typically performed in a multi-well plate format containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: The this compound analogs are added to the wells at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.
-
Detection: The extent of substrate phosphorylation is measured using various detection methods, such as radioactivity (using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion and Future Directions
The 1,6-naphthyridin-2(1H)-one scaffold represents a promising starting point for the development of novel anticancer agents, particularly as kinase inhibitors. While the specific biological activities of 8-bromo substituted analogs require further detailed investigation, the existing literature on the broader class of compounds suggests that this substitution pattern could be a key feature for enhancing potency and modulating selectivity. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs to establish clear structure-activity relationships and identify lead candidates for further preclinical and clinical development. The exploration of their potential as PARP inhibitors also warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
advantages of using 8-Bromo-1,6-naphthyridin-2(1H)-one over other building blocks
In the competitive landscape of drug discovery and development, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic building blocks, 8-Bromo-1,6-naphthyridin-2(1H)-one has emerged as a "privileged scaffold," offering significant advantages in the synthesis of potent and selective kinase inhibitors. This guide provides an objective comparison of this building block with other alternatives, supported by available data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Superior Pharmacological Profile of 1,6-Naphthyridinone-Based Inhibitors
For instance, derivatives of the 1,6-naphthyridinone scaffold have demonstrated exceptional potency as c-Met kinase inhibitors. In one study, a lead compound from this class exhibited a half-maximal inhibitory concentration (IC50) of 7.1 nM and a remarkable 3226-fold selectivity against the VEGFR-2 kinase[1]. This high degree of selectivity is a crucial advantage in drug development, as it minimizes off-target effects and potential toxicity.
Similarly, in the pursuit of FGFR4 inhibitors for hepatocellular carcinoma, a novel series of 1,6-naphthyridin-2(1H)-one derivatives were designed and synthesized, yielding compounds with potent and highly selective inhibitory activity[2]. The unique structural features of the naphthyridinone core allow for optimal interactions with the kinase binding site, leading to enhanced potency.
Furthermore, the 1,6-naphthyridinone scaffold has been instrumental in the development of potent and selective mTOR inhibitors. Starting from a quinoline-based hit, researchers developed a tricyclic benzonaphthyridinone inhibitor, Torin1, which demonstrated inhibition of mTORC1 and mTORC2 at nanomolar concentrations and exhibited 1000-fold selectivity for mTOR over PI3K[3].
While quantitative data directly comparing the performance of this compound with other building blocks like bromoquinolines or bromoisoquinolines in head-to-head synthetic and biological evaluations is scarce, the repeated success in generating highly potent and selective inhibitors across different kinase targets strongly suggests an inherent advantage of the 1,6-naphthyridin-2(1H)-one core.
Synthetic Versatility: Accessing Diverse Chemical Space
The bromine atom at the 8-position of the 1,6-naphthyridin-2(1H)-one scaffold serves as a versatile handle for introducing a wide range of substituents through well-established cross-coupling reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This synthetic tractability allows for the systematic exploration of the chemical space around the core, a critical aspect of structure-activity relationship (SAR) studies and lead optimization.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 8-position, which can be crucial for enhancing potency and modulating pharmacokinetic properties.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/Water, Toluene/Water, or DMF |
| Temperature | 80-120 °C |
| Reactants | Aryl bromide, Arylboronic acid or ester |
Note: These are general conditions and may require optimization for specific substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for introducing amino substituents at the 8-position of the naphthyridinone core, a common feature in many kinase inhibitors that can form key hydrogen bond interactions with the target protein.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, or BINAP |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
| Reactants | Aryl bromide, Amine |
Note: These are general conditions and may require optimization for specific substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., dioxane/water 4:1) is degassed and heated under an inert atmosphere at 80-120 °C until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
To a reaction vessel is added this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine ligand (e.g., XPhos, 0.04-0.10 eq.), and a base (e.g., NaOtBu, 1.5-2.0 eq.). The vessel is evacuated and backfilled with an inert gas. An anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated at 80-110 °C until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography.
Signaling Pathway Inhibition
The strategic advantage of the this compound building block is ultimately realized in the potent and selective inhibition of critical signaling pathways implicated in cancer.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a key driver in many cancers[4][5]. Inhibitors based on the 1,6-naphthyridinone scaffold can effectively block the ATP binding site of c-Met, thereby inhibiting its kinase activity and downstream signaling.
Caption: Inhibition of the HGF/c-Met signaling pathway.
FGFR4 Signaling Pathway
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its ligand FGF19, triggers downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival[6][7]. Aberrant FGFR4 signaling is a known driver of hepatocellular carcinoma. Selective FGFR4 inhibitors derived from the 1,6-naphthyridinone scaffold can block this pathogenic signaling.
Caption: Inhibition of the FGF19/FGFR4 signaling pathway.
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism[8][9][10][11]. It integrates signals from growth factors and nutrients. The 1,6-naphthyridinone scaffold has been successfully employed to develop potent and selective mTOR inhibitors that block the kinase activity of both mTORC1 and mTORC2 complexes.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound stands out as a superior building block in drug discovery due to its embedded advantages. The inherent properties of the 1,6-naphthyridin-2(1H)-one core consistently contribute to the development of highly potent and selective kinase inhibitors. Its synthetic accessibility, enabled by the strategically placed bromine atom, allows for extensive chemical modifications through robust cross-coupling reactions. While more direct comparative studies are warranted to quantify its advantages in synthetic efficiency, the compelling biological data from numerous studies solidifies its position as a privileged and highly valuable scaffold for the development of next-generation targeted therapies. Researchers and drug development professionals can leverage the unique attributes of this compound to accelerate their discovery programs and enhance the probability of success in identifying novel drug candidates.
References
- 1. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 7. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR signaling, function, novel inhibitors, and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Efficiency for Naphthyridinone Isomers
A comprehensive guide for researchers and drug development professionals on the synthesis of various naphthyridinone isomers, presenting a comparative analysis of their synthetic efficiencies through quantitative data and detailed experimental protocols.
Naphthyridinones are a class of bicyclic heteroaromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The efficiency of synthesizing different naphthyridinone isomers is a critical factor in their development as therapeutic agents. This guide provides an objective comparison of the synthetic routes and efficiencies for producing various naphthyridinone isomers, supported by experimental data from the literature.
Comparative Synthesis Efficiency of Naphthyridinone Isomers
The synthesis of naphthyridinone isomers can be achieved through several methodologies, with the choice of synthetic route significantly impacting the overall yield and reaction conditions. Classical methods such as the Friedländer annulation and Skraup synthesis remain valuable, while modern techniques, including microwave-assisted and copper-catalyzed reactions, offer improved efficiency in some cases.[1]
Below is a summary of quantitative data for the synthesis of several naphthyridinone isomers, highlighting the variability in yields based on the chosen synthetic strategy.
| Isomer Scaffold | Synthetic Method | Starting Materials | Reagents/Catalyst | Conditions | Yield (%) |
| 1,8-Naphthyridinone | Multi-step synthesis | 2-amino-5-chloropyridine, Diethyl malonate | 1. NaOEt, heat2. POCl₃, heat3. NH₃, heat, pressure | - | Potentially High (stepwise optimization) |
| 1,8-Naphthyridinone | Friedländer Annulation | 2-Amino-5-chloropyridine, Acrolein | Strong acid (e.g., H₂SO₄), heat | - | Moderate (estimated) |
| Benzonaphthyridines | Microwave-assisted cascade one-pot process | Tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, isocyanides | - | Microwave irradiation | 17-64 |
| Benzo[h]indolo[3,2-c][2][3]naphthyridines | Copper-catalyzed regioselective hydroamination and dual annulation | 2-alkynylindole-3-carbonitriles, amines | 10 mol% Cu(OAc)₂, 2.0 equiv of ᵗBuOK | 100 °C, 45 min | up to 84 |
| Benzo[b][2][4]naphthyridines | Friedländer synthesis | 3-aminoquinaldehyde, 2-acetylpyridine | NaOH, Ethanol | - | - |
| 1,5-Naphthyridinone | Gould-Jacobs reaction | 3-aminopyridine, diethyl methylenemalonate | Thermal cyclization | - | - |
| 1,5-Naphthyridinone | Conrad-Limpach reaction | aminopyridine, Meldrum's acid | triethylformate at 100 °C, then Dowtherm A at 250 °C | - | - |
| 1,6-Naphthyridinone | From preformed pyridone | 4-(arylamino)nicotinonitriles | CF₃SO₃H or H₂SO₄ | - | Good to excellent |
| 2,7-Naphthyridinone | Smiles rearrangement | - | - | - | - |
Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of key synthetic strategies for producing different naphthyridinone isomers.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate replication and further development.
Multi-step Synthesis of 5-Chloro-1,8-naphthyridin-2(1H)-one (Intermediate for 2-Amino-5-chloro-1,8-naphthyridine)[2]
-
Preparation of Sodium Ethoxide: Sodium metal (1.1 eq) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, diethyl malonate (1.1 eq) is added, followed by 2-amino-5-chloropyridine (1.0 eq).
-
Reflux: The reaction mixture is heated under reflux.
-
Work-up: After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the title compound.
Friedländer Annulation for Benzo[b][2][4]naphthyridines[1]
-
Reaction Setup: 3-aminoquinaldehyde is reacted with 2-acetylpyridine in ethanol.
-
Base Addition: A base such as sodium hydroxide is added to the reaction mixture.
-
Cyclocondensation: The reaction proceeds via a cyclocondensation mechanism to form the benzo[b][2][4]naphthyridine scaffold.
Copper-Catalyzed Synthesis of Benzo[h]indolo[3,2-c][2][3]naphthyridines[1]
-
Reactants: 2-alkynylindole-3-carbonitriles and amines are used as starting materials.
-
Catalyst and Reagent: 10 mol % of Cu(OAc)₂ and 2.0 equivalents of ᵗBuOK are added.
-
Reaction Conditions: The reaction mixture is heated at 100 °C for 45 minutes.
Conclusion
This guide highlights the variability in the synthetic efficiency of different naphthyridinone isomers, which is highly dependent on the chosen synthetic strategy. While modern methods like microwave-assisted and copper-catalyzed reactions can offer high yields and shorter reaction times for specific isomers, classical methods such as the Friedländer and Skraup syntheses remain valuable for their reliability and the accessibility of starting materials.[1][5] The development of one-pot, multi-component reactions represents a significant advancement, promoting environmentally benign and efficient access to these important heterocyclic scaffolds.[1] Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of the most efficient synthetic routes for each naphthyridinone isomer.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 8-Bromo-1,6-naphthyridin-2(1H)-one
For immediate reference, this guide outlines the critical safety and disposal protocols for 8-Bromo-1,6-naphthyridin-2(1H)-one, a halogenated heterocyclic compound. Researchers, scientists, and professionals in drug development must adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Information
Based on the hazard classification for 8-Bromo-1,6-naphthyridine, this compound is anticipated to be a skin and eye irritant, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification (Anticipated) | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritation | H319: Causes serious eye irritation | Safety goggles or face shield |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood |
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical and must be conducted in accordance with institutional and local regulations. As a brominated organic compound, it should be treated as halogenated organic waste[2].
-
Waste Segregation:
-
Designate a specific, leak-proof, and chemically compatible waste container for all this compound waste.
-
This includes unused or expired compounds, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Crucially, do not mix this waste with non-halogenated chemical waste or general laboratory trash.
-
-
Waste Container Labeling:
-
Clearly label the container as "Hazardous Waste: Halogenated Organic Material ".
-
Include the full chemical name: "This compound ".
-
Indicate the approximate concentration and quantity of the waste.
-
List all associated hazards, such as "Skin Irritant," "Eye Irritant," and "Respiratory Irritant."
-
-
Waste Collection and Storage:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full, or when experiments are complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for hazardous waste pickup requests.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the contaminated absorbent material into a sealable container.
-
Label the container as hazardous waste containing this compound and dispose of it according to the procedures outlined above.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team for assistance.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 8-Bromo-1,6-naphthyridin-2(1H)-one
This guide provides crucial safety and logistical information for the handling and disposal of 8-Bromo-1,6-naphthyridin-2(1H)-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[3] | Full-face shield worn over safety goggles.[3][4] |
| Hand | Chemical-resistant gloves (e.g., nitrile). Inspect prior to use.[3][5] | Double-gloving with appropriate material. Consult glove compatibility charts.[3] |
| Body | Laboratory coat, long pants, and closed-toe/heel shoes.[3] | Chemical-resistant apron over a lab coat.[3][4] |
| Respiratory | Not typically required when used within a certified chemical fume hood. | A respirator with appropriate cartridges may be necessary for large-scale work or emergencies.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Caption: Workflow for handling this compound.
Experimental Protocol: General Handling Procedure
-
Preparation and Planning :
-
Donning PPE :
-
Reagent Handling and Reaction Setup :
-
All handling of this compound powder must be conducted within a certified chemical fume hood to avoid inhalation of airborne particles.[5]
-
Carefully weigh and transfer the compound to the reaction vessel, minimizing the creation of dust.
-
When diluting, add the reagent to the solvent to prevent splashing.[3]
-
Use secondary containment, such as a bottle carrier, when transporting the chemical within the laboratory.[3]
-
-
Cleanup and Doffing PPE :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste :
-
Liquid Waste :
-
Container Disposal :
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste.
-
Dispose of the decontaminated container according to institutional guidelines.
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
References
- 1. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1,8-naphthyridin-2(1H)-one, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. trimaco.com [trimaco.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.providence.edu [ehs.providence.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
